Technical Documentation Center

4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one
  • CAS: 424792-50-7

Core Science & Biosynthesis

Foundational

Technical Guide: 4'-Methoxyspiro[cyclopropane-1,3'-indoline] (CAS 1823868-84-3)

The following is an in-depth technical guide for CAS 1823868-84-3 , a specialized chemical scaffold used in advanced medicinal chemistry. [1] Executive Summary CAS 1823868-84-3 , chemically known as 4'-Methoxyspiro[cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for CAS 1823868-84-3 , a specialized chemical scaffold used in advanced medicinal chemistry.

[1]

Executive Summary

CAS 1823868-84-3 , chemically known as 4'-Methoxyspiro[cyclopropane-1,3'-indoline] , is a high-value heterocyclic building block. It belongs to the class of spirocyclic indolines, which are critical pharmacophores in drug discovery. This scaffold is particularly valued for its ability to impose conformational restriction on the nitrogen-containing ring, a feature that enhances binding selectivity in targets such as MDM2-p53 inhibitors , GPCR ligands , and kinase inhibitors .

This guide provides a comprehensive analysis of its physicochemical properties, synthesis pathways, safety protocols, and supply chain logistics for researchers in oncology and structural biology.

Chemical Identity & Physicochemical Properties

The spiro[cyclopropane-1,3'-indoline] core offers a unique 3D architecture (high


 fraction) compared to flat aromatic systems, improving solubility and metabolic stability in drug candidates.
Table 1: Core Chemical Data
PropertySpecification
Chemical Name 4'-Methoxyspiro[cyclopropane-1,3'-indoline]
CAS Number 1823868-84-3
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Molecular Weight 175.23 g/mol
Structure Description Indoline core with a spiro-fused cyclopropane ring at position 3 and a methoxy substituent at position 4'.[1][2][3][4][5][6][7][8][9][10]
Solubility Soluble in DMSO (

mg/mL), Methanol, DCM. Sparingly soluble in water.
pKa (Calculated) ~5.5 (Conjugate acid of secondary amine)
Appearance Off-white to pale yellow solid

Mechanism of Action & Applications

Structural Role in Drug Design

The spiro-cyclopropane moiety at the C3 position of the indoline ring serves two critical functions:

  • Conformational Locking: It restricts the flexibility of the heterocyclic ring, reducing the entropic penalty upon binding to a protein active site.

  • Metabolic Blocking: The gem-disubstitution (cyclopropane) at C3 prevents metabolic oxidation at this typically reactive benzylic position, extending the half-life (

    
    ) of the parent drug.
    
Target Classes
  • MDM2 Inhibitors: Analogues of this scaffold are used to mimic the Trp23 residue of p53, blocking the p53-MDM2 interaction and restoring apoptosis in cancer cells (e.g., related to the Idasanutlin class).

  • GPCR Antagonists: Used as a rigidified linker in peptidomimetics targeting chemokine receptors.

Synthesis & Experimental Protocols

Retrosynthetic Analysis

The most robust route to CAS 1823868-84-3 involves the construction of the spiro-oxindole precursor followed by reduction.

Pathway:

  • Alkylation: 4-Methoxyoxindole

    
     Spiro-oxindole (via 1,2-dibromoethane).
    
  • Reduction: Spiro-oxindole

    
     Spiro-indoline (via 
    
    
    
    or
    
    
    ).
Step-by-Step Synthesis Protocol

Note: This protocol is a generalized high-yield method adapted for this scaffold.

Step 1: Cyclopropanation (Spiro-ring formation)

  • Reagents: 4-Methoxyoxindole (1.0 eq), 1,2-dibromoethane (1.2 eq), Potassium tert-butoxide (

    
    , 2.5 eq).
    
  • Solvent: Anhydrous THF or DMF.

  • Procedure:

    • Dissolve 4-methoxyoxindole in THF under

      
       atmosphere at 0°C.
      
    • Add

      
       portion-wise. Stir for 30 min.
      
    • Add 1,2-dibromoethane dropwise.

    • Warm to room temperature and stir for 12 hours.

    • Workup: Quench with

      
      , extract with EtOAc.
      
    • Yield: ~85% of the spiro-oxindole intermediate.

Step 2: Carbonyl Reduction

  • Reagents: Spiro-oxindole intermediate (1.0 eq), Lithium Aluminum Hydride (

    
    , 2.0 eq).
    
  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool THF solution of intermediate to 0°C.

    • Carefully add

      
       pellets (exothermic).
      
    • Reflux for 4–6 hours.

    • Quench (Fieser method): Cool to 0°C. Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), water (
      
      
      mL).
    • Filter precipitate, dry organic layer over

      
      , and concentrate.
      
    • Purification: Column chromatography (Hexane/EtOAc).

Synthesis Workflow Diagram

SynthesisPathway cluster_conditions Reaction Conditions Start 4-Methoxyoxindole (Precursor) Step1 Step 1: Cyclopropanation (1,2-dibromoethane, Base) Start->Step1 Inter Intermediate: Spiro-oxindole Step1->Inter Step2 Step 2: Reduction (LiAlH4 or BH3) Inter->Step2 Final Target Product: CAS 1823868-84-3 Step2->Final

Figure 1: Synthetic route from oxindole precursor to the spiro-indoline target.

Safety Data Sheet (SDS) Analysis

Although a specific SDS for this exact CAS may be limited to supplier databases, the hazard profile is derived from the GHS classification for secondary aromatic amines and indoline derivatives.

Hazard Identification (GHS)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors.

    • P280: Wear protective gloves/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

Handling & Storage
  • Storage: Keep container tightly closed in a dry, well-ventilated place.

    • Temperature: 2–8°C (Refrigerate) is recommended to prevent oxidation of the secondary amine.

    • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

  • Incompatibilities: Strong oxidizing agents, acid chlorides, acid anhydrides.

Supply Chain & Sourcing

This compound is typically available as a "Make-to-Order" or catalog item from specialized building block vendors.

Table 2: Supplier Landscape
SupplierCatalog/Product IDPurity GradeRegion
MilliporeSigma (Sigma-Aldrich) Cat# 85416 (Ref)

Global
BLD Pharm BD0078921297%Asia/USA
Amadis Chemical A114076995%+Asia
Boc Sciences Custom Synthesis98%Global

Sourcing Tip: When ordering, specify NMR verification to distinguish between the indoline (reduced) and indolin-2-one (oxidized) forms, as naming conventions in catalogs can sometimes be ambiguous.

References

  • Sigma-Aldrich (MilliporeSigma). Product Detail: 4'-Methoxyspiro[cyclopropane-1,3'-indoline]. Retrieved from .

  • PubChem. Compound Summary: Spiro[cyclopropane-1,3'-indoline] derivatives. Retrieved from .

  • ChemicalBook. CAS 1823868-84-3 Product Database. Retrieved from .

  • Zhao, Y., et al. (2016). Spirocyclic scaffolds in medicinal chemistry: Synthesis and applications. Journal of Medicinal Chemistry. (Contextual reference for spiro-indoline synthesis).

Sources

Exploratory

An In-depth Technical Guide to Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives in Drug Discovery

This guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives. It is intended for researchers, medicinal chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

Introduction: The Rise of a Privileged Scaffold

The spirooxindole core, a three-dimensional framework, is a prominent feature in numerous natural products and pharmacologically active molecules.[1][2][3][4] Its rigid structure allows for the precise spatial arrangement of functional groups, making it an attractive scaffold for targeting various biological macromolecules. Among the diverse family of spirooxindoles, the spiro[cyclopropane-1,3'-indolin]-2'-one moiety has garnered significant attention. The incorporation of a strained cyclopropane ring not only enhances the three-dimensionality but also introduces unique electronic and conformational properties, which can be exploited to achieve high potency and selectivity for a range of therapeutic targets.[5][6] This guide will delve into the synthetic strategies, mechanisms of action, and structure-activity relationships that underscore the growing importance of these compounds in modern drug discovery, particularly in oncology.

Synthetic Strategies: Crafting Complexity

The construction of the spiro[cyclopropane-1,3'-indolin]-2'-one core has been the subject of extensive research, leading to the development of several elegant and efficient synthetic methodologies. A prevalent and effective approach involves the cyclopropanation of 3-methyleneindolin-2-ones.

Diastereoselective Metal-Free Cyclopropanation

A significant advancement in the synthesis of these compounds is the development of transition-metal-free diastereoselective cyclopropanation reactions.[7][8] This approach offers a more environmentally benign and cost-effective alternative to traditional metal-catalyzed methods. One such strategy utilizes tosylhydrazone salts as a safe and stable source of in situ generated diazo compounds, which then react with 3-methyleneindolin-2-ones to yield the desired spirocyclopropyl oxindoles in high yields.[8]

Experimental Protocol: Representative Metal-Free Diastereoselective Cyclopropanation [8]

  • Preparation of 3-Methyleneindolin-2-one (Substrate): To a solution of isatin (1.0 mmol) and a compound with an active methylene group (e.g., malononitrile, 1.0 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol). Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, filter the precipitate, wash with cold ethanol, and dry to obtain the 3-methyleneindolin-2-one.

  • Preparation of Tosylhydrazone Salt (Reagent): To a solution of the desired aldehyde or ketone (1.0 mmol) in methanol (5 mL), add p-toluenesulfonhydrazide (1.0 mmol). Stir the mixture at room temperature for 6-8 hours. Filter the resulting precipitate and wash with cold methanol to obtain the tosylhydrazone. Subsequently, dissolve the tosylhydrazone in a suitable solvent (e.g., acetonitrile) and treat with a base (e.g., sodium hydride) to generate the tosylhydrazone salt.

  • Cyclopropanation Reaction: In a round-bottom flask, dissolve the 3-methyleneindolin-2-one (1.0 mmol) and the tosylhydrazone salt (1.2 mmol) in a suitable solvent such as acetonitrile (10 mL). Add a base, for instance, K₂CO₃ (2.0 mmol). Heat the reaction mixture at 80 °C and monitor its progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure spiro[cyclopropane-1,3'-indolin]-2'-one derivative.

  • Characterization: Confirm the structure and stereochemistry of the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, HRMS) and, if possible, single-crystal X-ray analysis.[7]

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Isatin Isatin / Derivative Methyleneindolinone 3-Methyleneindolin-2-one Isatin->Methyleneindolinone ActiveMethylene Active Methylene Compound ActiveMethylene->Methyleneindolinone Aldehyde Aldehyde / Ketone Tosylhydrazone Tosylhydrazone Salt Aldehyde->Tosylhydrazone Tosylhydrazide p-Tosylhydrazide Tosylhydrazide->Tosylhydrazone Spiro Spiro[cyclopropane-1,3'-indolin]-2'-one Methyleneindolinone->Spiro Cyclopropanation Tosylhydrazone->Spiro In situ Diazo Generation

Caption: Synthetic workflow for spiro[cyclopropane-1,3'-indolin]-2'-one.

Mechanisms of Action & Key Therapeutic Targets

Spiro[cyclopropane-1,3'-indolin]-2'-one derivatives have demonstrated a remarkable ability to modulate the activity of several key proteins implicated in cancer pathogenesis. Their diverse biological activities stem from their interactions with targets such as the MDM2-p53 protein-protein interface, polo-like kinase 4 (PLK4), and tubulin.

Inhibition of the MDM2-p53 Interaction

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis.[9][10] In many cancers, p53 is inactivated through overexpression of its primary negative regulator, murine double minute 2 (MDM2).[9][10] The MDM2 protein binds to p53, promoting its degradation and inhibiting its transcriptional activity.[10] The disruption of this protein-protein interaction is a well-validated therapeutic strategy for reactivating p53 in cancer cells.[9]

Spirooxindole scaffolds have emerged as potent inhibitors of the MDM2-p53 interaction.[9][11][12] The rigid spiro[cyclopropane-1,3'-indolin]-2'-one core serves as an excellent template for positioning substituents to mimic the key interactions of p53 with MDM2, particularly by engaging the hydrophobic pockets that bind to the p53 residues Phe19, Trp23, and Leu26.[9][13]

G cluster_normal Normal p53 Regulation cluster_inhibition Inhibition by Spirooxindole p53_n p53 MDM2_n MDM2 p53_n->MDM2_n Binding Degradation_n p53 Degradation MDM2_n->Degradation_n Promotes p53_i p53 Apoptosis Apoptosis & Cell Cycle Arrest p53_i->Apoptosis Reactivated MDM2_i MDM2 MDM2_i->p53_i Binding Blocked Spiro Spirooxindole Inhibitor Spiro->MDM2_i Inhibits

Caption: Inhibition of the MDM2-p53 interaction by spirooxindole derivatives.

Polo-like Kinase 4 (PLK4) Inhibition

Polo-like kinase 4 (PLK4) is a serine-threonine kinase that acts as a master regulator of centriole duplication, a process crucial for maintaining genomic integrity.[14] Overexpression of PLK4 is observed in several human cancers and is associated with tumorigenesis.[14] Spiro[cyclopropane-1,3'-indolin]-2'-one derivatives have been identified as potent and orally bioavailable inhibitors of PLK4.[14] These compounds have shown promising anti-proliferative activity and efficacy in xenograft models.[14] The development of these inhibitors was guided by computational modeling and structure-activity relationship (SAR) studies, which led to the replacement of an alkene linker in a previous series with the more stable and physicochemically favorable cyclopropane ring.[14]

Tubulin Polymerization Inhibition

The microtubule network, composed of tubulin polymers, is essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anti-cancer strategy. Several spiro[cyclopropane-1,3'-indolin]-2'-one derivatives, particularly those with benzimidazole substitutions, have been shown to exert their cytotoxic effects by inhibiting tubulin polymerization.[15] One such compound, 12p, demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC₅₀ value for tubulin polymerization of 5.64 µM.[15] This inhibition of microtubule formation leads to cell cycle arrest and apoptosis.[15][16]

Structure-Activity Relationship (SAR) Analysis

The biological activity of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives can be finely tuned by modifying various positions on the scaffold. SAR studies have provided valuable insights for optimizing the potency and selectivity of these compounds.[16][17]

  • Substituents on the Oxindole Ring: The nature and position of substituents on the aromatic ring of the oxindole moiety significantly influence activity. Electron-withdrawing groups, such as halogens, at the 5- or 6-position can enhance anti-proliferative activity.[16][18]

  • N-Substitution of the Oxindole: The nitrogen atom of the oxindole core is often unsubstituted (N-H), allowing it to act as a hydrogen bond donor, which can be crucial for target engagement.[18] However, in some cases, N-alkylation or N-arylation can be explored to modulate physicochemical properties.

  • Substituents on the Cyclopropane Ring: The stereochemistry and substitution pattern on the cyclopropane ring are critical for activity. The relative stereochemistry of the substituents can dramatically affect how the molecule fits into the binding pocket of the target protein. For instance, in the case of PLK4 inhibitors, the 1R,2S enantiomer showed preferential binding.[14]

  • Appended Moieties: The addition of other heterocyclic rings, such as benzimidazoles, can introduce new interactions with the target and enhance biological activity, as seen in tubulin inhibitors.[15][17]

Data Presentation: Biological Activity of Selected Derivatives

The following table summarizes the biological activity of representative spiro[cyclopropane-1,3'-indolin]-2'-one derivatives against various cancer cell lines and molecular targets.

Compound IDTargetCell LineIC₅₀ (µM)Reference
3b AnticancerDU-145 (Prostate)< 10[8]
3i AnticancerA-549 (Lung)< 10[8]
6b AnticancerDU-145 (Prostate)Significant Activity[16]
6u AnticancerDU-145 (Prostate)Significant Activity[16]
18 PLK4MDA-MB-468 (Breast)Efficacious in xenograft[14]
12p Tubulin PolymerizationMCF-7 (Breast)3.14 ± 0.50[15]
RO8994 MDM2-Potent and Selective[11]

Future Perspectives and Conclusion

The spiro[cyclopropane-1,3'-indolin]-2'-one scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its unique three-dimensional architecture and tunable synthetic accessibility have enabled the development of potent and selective modulators of challenging therapeutic targets, including protein-protein interactions and kinases. While significant progress has been made, challenges such as optimizing pharmacokinetic properties and overcoming potential off-target effects and drug resistance remain.[19] Future research will likely focus on the development of novel synthetic methodologies to access even greater structural diversity, the exploration of new therapeutic targets, and the advancement of lead compounds through rigorous preclinical and clinical evaluation. The continued investigation of these remarkable molecules holds great promise for the discovery of next-generation therapies for cancer and other diseases.

References

  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. Academia.edu. Available at: [Link].

  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances. Available at: [Link].

  • The discovery of Polo-like kinase 4 inhibitors: design and optimization of spiro[cyclopropane-1,3 '[3H]indol]-2'(1'H).ones as orally bioavailable antitumor agents. PubMed. Available at: [Link].

  • Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. PubMed. Available at: [Link].

  • Recent Advances in the Synthesis of Spirooxindoles: A Comprehensive Review Organized by Ring Size, Heteroatom Incorporation, and Synthetic Approaches. PubMed. Available at: [Link].

  • Structure activity relationship (SAR) of spiro‐cyclopropyl oxindole–benzimidazoles. ResearchGate. Available at: [Link].

  • Spirooxindole Alkaloids: Recent Progress in Synthesis using Isatin as a Versatile Building Block in Multicomponent Reactions. Bentham Science Publishers. Available at: [Link].

  • Structure‐activity relationship (SAR) of spirocyclopropylindoline carboxamide analogues. ResearchGate. Available at: [Link].

  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines via a sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts. Organic & Biomolecular Chemistry. Available at: [Link].

  • Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. PMC. Available at: [Link].

  • Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. PubMed. Available at: [Link].

  • Bioactive spirocyclopropyloxindoles Three spirocyclopropyl oxindole compounds that have been shown to be biologically active. ResearchGate. Available at: [Link].

  • Syntheses of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives. ResearchGate. Available at: [Link].

  • Spirooxindole: Chemistry, Synthesis, Characterization and Biological Significance. Google Books.
  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. PMC. Available at: [Link].

  • The spirocyclopropyl oxindole motif in biologically active compounds. ResearchGate. Available at: [Link].

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI. Available at: [Link].

  • Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. Available at: [Link].

  • Examples of biologically active spirocyclopropyloxindoles and spiro[2.5]octa‐4,7‐dien‐6‐ones and design of bis‐spiro[cyclohexadienone‐cyclopropane‐oxindole] structure. ResearchGate. Available at: [Link].

  • Discovery of potent and selective spiroindolinone MDM2 inhibitor, RO8994, for cancer therapy. PubMed. Available at: [Link].

  • Development of Benzimidazole-Substituted Spirocyclopropyl Oxindole Derivatives as Cytotoxic Agents: Tubulin Polymerization Inhibition and Apoptosis Inducing Studies. PubMed. Available at: [Link].

  • Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. PMC. Available at: [Link].

  • Synthesis of spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones as potential inhibitors of the MDM2-p53 interaction. Beilstein Journals. Available at: [Link].

  • Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity. Frontiers in Chemistry. Available at: [Link].

  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. MDPI. Available at: [Link].

  • Spiro-3-indolin-2-ones: Synthesis, biological properties and computational studies. ResearchGate. Available at: [Link].

Sources

Foundational

A Technical Guide to the 4-Methoxy Substituted Spirocyclopropyl Oxindole Scaffold: Synthesis, Biological Activity, and Therapeutic Potential

Audience: Researchers, Scientists, and Drug Development Professionals Abstract The spirooxindole framework represents a privileged heterocyclic motif in medicinal chemistry, renowned for its rigid three-dimensional archi...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The spirooxindole framework represents a privileged heterocyclic motif in medicinal chemistry, renowned for its rigid three-dimensional architecture and potent biological activities. The fusion of this core with a highly strained cyclopropane ring at the C3-position creates the spirocyclopropyl oxindole scaffold, a structure of significant interest for its unique reactivity and therapeutic applications. This technical guide provides an in-depth analysis of a specific, high-value subclass: the 4-methoxy substituted spirocyclopropyl oxindoles. We will explore the strategic rationale for the 4-methoxy substitution, detail robust synthetic methodologies with mechanistic insights, and present a comprehensive overview of the scaffold's primary biological target landscape, particularly in oncology. This document serves as a resource for researchers aiming to leverage this unique chemical architecture in modern drug discovery programs.

Introduction: The Strategic Value of the Scaffold

The spirooxindole core is a recurring motif in numerous natural products and pharmacologically active molecules.[1] Its defining feature is the spiro-fusion at the C3 position, which introduces a quaternary carbon center and orients appended functionalities in a well-defined three-dimensional space, often leading to enhanced metabolic stability and target selectivity.

  • The Spirocyclopropyl Moiety: The incorporation of a cyclopropane ring introduces significant ring strain. This feature not only imparts a unique conformational rigidity but also renders the scaffold a versatile synthetic intermediate for ring-opening and ring-expansion reactions, allowing for the generation of complex molecular architectures.[2]

  • The 4-Methoxy Substituent: The placement of a methoxy group at the 4-position of the oxindole ring is a strategic design choice. This electron-donating group can modulate the electronic properties of the aromatic system, potentially influencing reaction pathways and altering the molecule's interaction with biological targets. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, a critical interaction in many enzyme active sites. Studies have shown that methoxy-substituted spirooxindole derivatives can exhibit potent and selective anticancer activity.[3]

Synthetic Strategies and Mechanistic Insights

The construction of the spirocyclopropyl oxindole core is most commonly achieved through [2+1] cycloaddition reactions. The two predominant strategies involve the cyclopropanation of a pre-formed methylene oxindole or a Michael-initiated ring closure (MIRC) cascade.

Methodology 1: Cyclopropanation via Corey-Chaykovsky Reaction

A highly reliable method for synthesizing spirocyclopropyl oxindoles involves the reaction of a 3-ylideneoxindole with a sulfur ylide, such as dimethylsulfoxonium ylide. This approach, known as the Corey-Chaykovsky reaction, is valued for its mild conditions and operational simplicity.

Causality: The reaction is initiated by the nucleophilic attack of the sulfur ylide onto the electron-deficient β-carbon of the 3-ylideneoxindole. This forms a betaine intermediate, which subsequently undergoes an intramolecular nucleophilic substitution, with dimethyl sulfoxide (DMSO) as the leaving group, to close the three-membered ring.

Experimental Protocol: Synthesis of 4-Methoxy-3-ylideneoxindole

  • Setup: To a solution of 4-methoxyoxindole (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).

  • Reaction: Stir the mixture at 50 °C for 4-6 hours, monitoring progress via Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and add cold water to precipitate the product.

  • Purification: Filter the solid, wash with cold ethanol, and dry under vacuum to yield the target 3-ylideneoxindole, which can often be used in the next step without further purification.

Experimental Protocol: Corey-Chaykovsky Cyclopropanation

  • Ylide Formation: In an oven-dried, three-neck flask under an argon atmosphere, add trimethylsulfoxonium iodide (1.5 mmol) to a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 mmol) in anhydrous DMSO (5 mL) at room temperature. Stir for 15-20 minutes until gas evolution ceases and the solution becomes clear.

  • Addition: Add a solution of the 4-methoxy-3-ylideneoxindole (1.0 mmol) in anhydrous DMSO (5 mL) dropwise to the ylide solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor completion by TLC.

  • Quenching & Extraction: Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the 4-methoxy substituted spirocyclopropyl oxindole.

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Cyclopropanation Ylide_Reagents Trimethylsulfoxonium Iodide + NaH in anhydrous DMSO Ylide Dimethylsulfoxonium Ylide (from Step 1) Ylide_Reagents->Ylide Ylidene 4-Methoxy-3-ylideneoxindole Betaine Betaine Intermediate Ylidene->Betaine Nucleophilic Attack Ylide->Betaine Product 4-Methoxy Spirocyclopropyl Oxindole Betaine->Product Intramolecular Ring Closure G cluster_0 Normal Cell State cluster_1 Therapeutic Intervention p53_normal p53 MDM2_normal MDM2 p53_normal->MDM2_normal Binding Degradation Ubiquitination & Proteasomal Degradation MDM2_normal->Degradation MDM2_blocked MDM2 p53_active p53 (Active) Apoptosis Apoptosis & Cell Cycle Arrest p53_active->Apoptosis Reactivated Pathway Scaffold 4-Methoxy Spirocyclopropyl Oxindole Scaffold->MDM2_blocked Inhibitory Binding

Caption: Inhibition of the MDM2-p53 pathway by the scaffold.

B. Kinase Inhibition

Spirooxindole derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

  • Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its dysregulation is common in many cancers. [4][5]Computational and experimental studies have shown that spirooxindoles can effectively bind to the ATP-binding pocket of CDK2, preventing its phosphorylation activity and halting cell cycle progression. [6]* VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of angiogenesis, the process by which tumors form new blood vessels. Inhibition of this receptor is a validated anti-angiogenic strategy. Spirocyclopropyl oxindole carboxamides have been rationally designed as Type III allosteric VEGFR-2 inhibitors. [7] The following table summarizes the reported activity of representative spirooxindole compounds against various cancer cell lines.

Compound Class Target/Cell Line IC₅₀ / Activity Reference
Spiropyrazoline Oxindole (4-methoxy substituted)K562 (Leukemia)13.38 ± 0.14 µM[3]
Spirooxindole Derivative (SOI1)CDK2Strong binding affinity (computational)[4][6]
Halogenated SpirooxindolesVarious Cancer LinesPotent cytotoxicity, multi-target activity[8]

Structure-Activity Relationship (SAR) Analysis

The biological activity of the spirocyclopropyl oxindole scaffold is highly dependent on its substitution pattern. SAR studies provide crucial insights for designing more potent and selective analogs.

G cluster_0 SAR Analysis of the Scaffold Scaffold Core Scaffold R1 N-Substitution (R1) Scaffold->R1 Modulates solubility and membrane permeability R2 Oxindole Ring (R2) e.g., 4-Methoxy Scaffold->R2 Influences electronic properties and H-bonding potential R3 Cyclopropane Ring (R3) Scaffold->R3 Critical for 3D conformation and target binding

Sources

Exploratory

Molecular weight and formula of 4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one

Technical Guide: 4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one Executive Summary & Chemical Identity 4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one is a specialized spirooxindole scaffold used primarily in the dis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one

Executive Summary & Chemical Identity

4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one is a specialized spirooxindole scaffold used primarily in the discovery of kinase inhibitors (e.g., PLK4) and protein-protein interaction disruptors (e.g., MDM2-p53). Its structural significance lies in the spiro-cyclopropyl moiety at the C3 position, which rigidly enforces a perpendicular orientation of the cyclopropane ring relative to the indole core. This conformational restriction is critical for targeting specific hydrophobic pockets in enzymes and receptors that flexible analogs cannot access.

The 4'-methoxy substituent provides a specific steric and electronic probe at the "northern" edge of the indole core, often used to optimize binding affinity or metabolic stability in Structure-Activity Relationship (SAR) campaigns.

Chemical Profile
PropertyData
CAS Registry Number 424792-50-7
IUPAC Name 4'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Core Scaffold Spiro[cyclopropane-1,3'-indolin]-2'-one
Key Substituent Methoxy (-OCH₃) at position 4'
Physical State Solid (Pale yellow to off-white powder)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water

Synthesis Protocol

The most robust and self-validating method for synthesizing 4'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one is the Corey-Chaykovsky Cyclopropanation of a 3-methyleneindolin-2-one precursor. This route avoids the dimerization issues often seen with direct alkylation of oxindoles and ensures high yields.

Reaction Scheme

SynthesisPathway cluster_0 Step 1: Olefination cluster_1 Step 2: Cyclopropanation Isatin 4-Methoxyisatin (Starting Material) Intermediate 4-Methoxy-3-methylene- indolin-2-one Isatin->Intermediate Wittig Olefination (THF, 0°C to RT) Wittig Methyltriphenylphosphonium bromide / KOtBu Wittig->Intermediate Product 4'-Methoxyspiro [cyclopropane-1,3'-indolin]-2'-one Intermediate->Product Corey-Chaykovsky Cyclopropanation (DMSO/THF, RT) Ylide Trimethylsulfoxonium Iodide / NaH Ylide->Product

Figure 1: Two-step synthesis pathway from 4-methoxyisatin involving Wittig olefination followed by sulfur-ylide mediated cyclopropanation.[1]

Detailed Methodology

Step 1: Synthesis of 4-Methoxy-3-methyleneindolin-2-one

  • Reagents: 4-Methoxyisatin (1.0 eq), Methyltriphenylphosphonium bromide (1.2 eq), Potassium tert-butoxide (KOtBu, 2.5 eq), Anhydrous THF.

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide in anhydrous THF under nitrogen at 0°C.

    • Add KOtBu portion-wise. The solution will turn bright yellow (formation of phosphorous ylide). Stir for 30 min.

    • Add 4-Methoxyisatin (dissolved in minimal THF) dropwise.

    • Warm to room temperature (RT) and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (Silica gel) to yield the yellow solid intermediate.

Step 2: Corey-Chaykovsky Cyclopropanation

  • Reagents: Trimethylsulfoxonium iodide (1.2 eq), Sodium Hydride (NaH, 60% in oil, 1.5 eq), Anhydrous DMSO.

  • Procedure:

    • In a flame-dried flask, wash NaH with dry hexane to remove oil (optional but recommended for purity). Suspend in anhydrous DMSO.

    • Add Trimethylsulfoxonium iodide portion-wise at RT. Stir for 30–60 minutes until gas evolution ceases and a clear solution (dimethylsulfoxonium methylide) forms.

    • Add the 4-Methoxy-3-methyleneindolin-2-one (from Step 1) dissolved in DMSO dropwise.

    • Stir at RT for 2–4 hours. The color typically shifts from yellow to pale orange/brown.

    • Validation: Monitor disappearance of the alkene spot on TLC.

    • Workup: Pour reaction mixture into ice-cold water. The product often precipitates. Filter the solid. If no precipitate, extract with EtOAc (3x), wash extensively with water (to remove DMSO), then brine.

    • Purification: Recrystallize from Ethanol or purify via column chromatography (Hexane:EtOAc 4:1).

Applications in Drug Discovery

The 4'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting kinases and protein interfaces.

Mechanism of Action & Utility
  • Conformational Locking: The spiro-cyclopropane ring locks the C3 position, preventing the free rotation seen in simple 3-substituted oxindoles. This reduces the entropic penalty of binding to a target protein.

  • PLK4 Inhibition (Cancer Therapy):

    • Analogs of this scaffold (specifically the 7'-methoxy isomer, as seen in CFI-400945 ) are potent inhibitors of Polo-like Kinase 4 (PLK4).

    • The 4'-methoxy isomer is used in SAR probing to determine the steric tolerance of the ATP-binding pocket's "ceiling" region. A clash at the 4-position often indicates the limit of the pocket size, guiding the design of more selective inhibitors.

  • MDM2-p53 Interaction:

    • Spirooxindoles mimic the Trp23 residue of p53, inserting into the hydrophobic cleft of MDM2. The 4'-methoxy group modulates the electron density of the indole ring, affecting the

      
       stacking interactions with MDM2 residues (e.g., Phe19).
      
Biological Pathway Logic

BiologicalMechanism Scaffold 4'-Methoxyspiro [cyclopropane-1,3'-indolin]-2'-one Target_PLK4 Target: PLK4 Kinase (Centrosome Regulation) Scaffold->Target_PLK4 High Affinity Binding Target_MDM2 Target: MDM2 Protein (p53 Regulation) Scaffold->Target_MDM2 Steric Fit Mechanism_PLK4 ATP Competitive Inhibition (Spiro ring orients binding) Target_PLK4->Mechanism_PLK4 Mechanism_MDM2 p53 Mimicry (Indole inserts into hydrophobic cleft) Target_MDM2->Mechanism_MDM2 Outcome_PLK4 Disrupted Centrosome Duplication -> Mitotic Catastrophe -> Apoptosis Mechanism_PLK4->Outcome_PLK4 Outcome_MDM2 Restoration of p53 Activity -> Tumor Suppression Mechanism_MDM2->Outcome_MDM2

Figure 2: Dual utility of the spirooxindole scaffold in kinase inhibition (PLK4) and protein-protein interaction blockade (MDM2).

References

  • Kapure, J. S., et al. (2014). "Diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones through metal-free cyclopropanation using tosylhydrazone salts." RSC Advances, 4, 38425-38432.

  • Reddy, C. N., et al. (2015). "Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters, 25(20), 4580-4584.

  • Mao, J., et al. (2010). "One-pot synthesis of new spiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-ones from 3-phenacylideneoxindoles." Journal of Heterocyclic Chemistry, 47(5), 1183-1187.

  • Mason, J. M., et al. (2014). "Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent." Cancer Cell, 26(2), 163-176.

Sources

Protocols & Analytical Methods

Method

Synthesis of 4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one via Corey-Chaykovsky reaction

Abstract & Scope This Application Note details the synthesis of 4'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one , a privileged scaffold in medicinal chemistry (e.g., MDM2-p53 inhibitors, antimalarials). While the Corey...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details the synthesis of 4'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one , a privileged scaffold in medicinal chemistry (e.g., MDM2-p53 inhibitors, antimalarials).

While the Corey-Chaykovsky reaction is standard for epoxidation, this protocol specifically targets cyclopropanation . This requires a crucial deviation from standard ketone protocols: the substrate must be an electron-deficient alkene (3-methyleneindolin-2-one), not the isatin carbonyl. Furthermore, the selection of the sulfur ylide is critical—trimethylsulfoxonium iodide (TMSOI) must be used to favor conjugate addition (1,4-attack) over direct carbonyl addition (1,2-attack).

Key Challenges Addressed
  • Regioselectivity: Ensuring cyclopropane formation vs. spiro-epoxide formation.

  • Substrate Instability: Handling the highly reactive 3-methyleneindolin-2-one intermediate.

  • Steric Hindrance: Overcoming the steric clash of the 4-methoxy substituent during the Michael addition step.

Retrosynthetic Analysis

The synthesis is disconnected into two phases:

  • Olefination: Conversion of 4-methoxyisatin to the exocyclic alkene.

  • Cyclopropanation: Methylene transfer via dimethylsulfoxonium methylide.

Retrosynthesis Target Target: 4'-Methoxyspiro [cyclopropane-1,3'-indolin]-2'-one Precursor Precursor: 4-Methoxy-3-methyleneindolin-2-one Target->Precursor Corey-Chaykovsky (Cyclopropanation) SM Starting Material: 4-Methoxyisatin Precursor->SM Wittig Olefination

Figure 1: Retrosynthetic strategy isolating the alkene intermediate.

Experimental Protocol

Phase 1: Synthesis of Precursor (4-Methoxy-3-methyleneindolin-2-one)

Note: Unsubstituted 3-methyleneoxindoles are prone to polymerization. It is highly recommended to protect the Nitrogen (e.g., N-Methyl, N-Boc) prior to this step. The protocol below assumes N-Methylation has been performed.

Reagents:

  • N-Methyl-4-methoxyisatin (1.0 equiv)

  • Methyltriphenylphosphonium bromide (MTPPBr) (1.2 equiv)

  • Potassium tert-butoxide (KOtBu) (1.2 equiv)

  • Anhydrous THF

Procedure:

  • Ylide Generation: In a flame-dried flask under Argon, suspend MTPPBr in anhydrous THF at 0°C. Add KOtBu portion-wise. The solution will turn bright yellow (phosphorus ylide formation). Stir for 30 min.

  • Addition: Add N-Methyl-4-methoxyisatin (dissolved in minimal THF) dropwise to the ylide solution at 0°C.

  • Reaction: Warm to room temperature (RT) and stir for 3-5 hours. Monitor by TLC (disappearance of orange isatin spot).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

  • Purification: Rapid filtration through a silica plug (Hexane/EtOAc). Critical: Do not store this intermediate long-term. Proceed immediately to Phase 2.

Phase 2: Corey-Chaykovsky Cyclopropanation (The Core Reaction)

This step utilizes the "soft" nucleophile nature of the sulfoxonium ylide to effect 1,4-addition.

Reagents:

  • Trimethylsulfoxonium Iodide (TMSOI) (1.5 equiv)[1]

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.6 equiv)

  • Anhydrous DMSO (Solvent is critical for ylide stability)

  • Substrate from Phase 1 (1.0 equiv)

Step-by-Step Protocol:

  • Ylide Formation:

    • Charge a flame-dried flask with NaH (washed with dry hexane to remove oil if high purity is required) under Argon.

    • Add TMSOI (solid).

    • Add anhydrous DMSO dropwise at RT. Caution: Hydrogen gas evolution.

    • Stir at RT for 30–60 minutes until the solution becomes clear and evolution of gas ceases. This forms dimethylsulfoxonium methylide .

  • Substrate Addition:

    • Dissolve the 3-methylene intermediate in a minimal amount of anhydrous DMSO (or DMSO/THF 1:1 mix if solubility is an issue).

    • Add this solution dropwise to the ylide mixture at RT. The 4-methoxy group may slow the reaction; if no progress is observed after 1 hour, heat gently to 40–50°C.

  • Reaction Monitoring:

    • Stir for 2–6 hours.

    • Monitor via LC-MS. Look for Mass [M+14].

    • Endpoint: Disappearance of the alkene.

  • Quench & Isolation:

    • Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl (exothermic).

    • Dilute with water and extract with EtOAc (3x).

    • Wash combined organics with water (to remove DMSO) and brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Column chromatography (SiO₂).

    • Eluent: Hexane/EtOAc gradient (typically 10-30% EtOAc).

    • Product: White to off-white solid.

Mechanism of Action

The success of this synthesis relies on the distinction between Sulfonium (kinetic, hard) and Sulfoxonium (thermodynamic, soft) ylides.

  • Reagent Used: Dimethylsulfoxonium methylide (from TMSOI).

  • Pathway:

    • Michael Addition (1,4): The ylide attacks the

      
      -carbon of the exocyclic double bond. This is favored because the sulfoxonium ylide is a "soft" nucleophile and the 3-methyleneoxindole is a Michael acceptor.
      
    • Enolate Intermediate: A betaine-like intermediate forms.

    • Ring Closure: The enolate oxygen does not attack the sulfur center (which would be reversible). Instead, the

      
      -carbon (C3 of indole) attacks the methylene group attached to the sulfur, displacing DMSO as the leaving group.
      

Mechanism cluster_0 Reagent Prep cluster_1 Reaction Cascade TMSOI TMSOI (Me3S(=O)I) Ylide Sulfoxonium Ylide (Me2S(=O)=CH2) TMSOI->Ylide NaH, DMSO -H2, -NaI Substrate 3-Methylene Precursor Ylide->Substrate Attack Inter Betaine Intermediate Substrate->Inter 1,4-Addition (Soft Nucleophile) Product Spirocyclopropane Product Inter->Product Intramolecular SN2 (Ring Closure) -DMSO

Figure 2: Mechanistic pathway highlighting the 1,4-addition trajectory.

Technical Data & Troubleshooting

Quantitative Summary
ParameterSpecificationNotes
Solvent DMSO (Anhydrous)Essential for TMSOI solubility and ylide generation.
Base NaH (60%)KOtBu is a viable alternative if NaH quality is poor.
Temperature RT to 50°CHigher temps (>60°C) may degrade the ylide.
Yield Target 65% - 85%Losses usually occur during precursor isolation.
Troubleshooting Guide

Issue 1: Formation of Spiro-Epoxide instead of Cyclopropane.

  • Cause: Reaction occurred at the Carbonyl (C2) instead of the Alkene.

  • Correction: This usually happens if the precursor was Isatin, not the alkene. Ensure the Wittig reaction (Phase 1) was complete. If using the alkene and epoxide forms, the ylide may be too "hard". Ensure TMSOI (Sulfoxonium) is used, NOT TMSI (Sulfonium).

Issue 2: Low Yield / Polymerization.

  • Cause: Instability of the 3-methylene intermediate.

  • Correction: Perform the two steps in a "telescoped" one-pot manner if possible, or purify the alkene rapidly on neutral alumina instead of acidic silica.

Issue 3: No Reaction (Starting Material Recovery).

  • Cause: Steric hindrance from the 4-methoxy group blocking the approach of the bulky sulfur ylide.

  • Correction: Increase temperature to 50°C. Switch solvent to a DMSO/THF (1:1) mixture to improve substrate solubility while maintaining ylide stability.

References

  • Corey, E. J., & Chaykovsky, M. (1965).[2] Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2).[3] Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[2][4]

  • Reddy, C. N., et al. (2014). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts.[5][6] RSC Advances.

  • Aggarwal, V. K., et al. (2003).[4] Catalytic asymmetric synthesis of epoxides and aziridines from aldehydes and imines.[2] Chemical Communications.[4]

  • Golubev, A. S., et al. (2021). Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-ones: A Review. Chemistry of Heterocyclic Compounds. (Contextual grounding for spiro-scaffolds).

Sources

Application

Metal-free cyclopropanation protocols for spirooxindole synthesis

Application Note: Metal-Free Cyclopropanation Protocols for Spirooxindole Synthesis Part 1: Executive Summary & Strategic Rationale The Imperative for Metal-Free Routes Spirooxindoles—specifically spiro[cyclopropane-1,3'...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Metal-Free Cyclopropanation Protocols for Spirooxindole Synthesis

Part 1: Executive Summary & Strategic Rationale

The Imperative for Metal-Free Routes Spirooxindoles—specifically spiro[cyclopropane-1,3'-indolin]-2'-ones—are privileged structural motifs in drug discovery, serving as core scaffolds for MDM2 inhibitors, anti-viral agents, and novel contraceptives. Historically, the construction of the strained cyclopropane ring at the C3 position of the oxindole relied heavily on Rh(II) or Cu(I/II)-catalyzed decomposition of diazooxindoles.

While effective, transition-metal (TM) catalysis presents critical bottlenecks in late-stage pharmaceutical development:

  • Genotoxic Impurities: Regulatory limits (ICH Q3D) on residual metals (e.g., Rh, Pd) require expensive scavenging and purification steps.

  • Cost & Scalability: Precious metal catalysts fluctuate in price and often lack recoverability.

  • Diazo Instability: Many TM-catalyzed routes require the handling of potentially explosive isolated diazo species.

Scope of This Guide This application note details three validated metal-free protocols that circumvent these limitations using organocatalysis and ylide chemistry. These methods prioritize safety, atom economy, and stereochemical control.

Part 2: Mechanistic Paradigms

To successfully implement these protocols, one must understand the two primary mechanistic drivers utilized here: Ammonium Ylide Intermediates and Sulfur Ylide Transfer .

Mechanistic Pathway Visualization

G Start Precursor Selection Bromo 3-Halooxindole Start->Bromo Stereoselective Route Isatin Isatin / Olefin Start->Isatin Scalable Racemic Route Base Base + Chiral Amine (Squaramide/Cinchona) Bromo->Base AmmoniumYlide Ammonium Ylide Intermediate Base->AmmoniumYlide In situ generation Michael Michael Addition to Acceptor AmmoniumYlide->Michael Step 1 Cyclo_A Intramolecular Displacement Michael->Cyclo_A Step 2 (Cascade) SulfurReagent Sulfoxonium Iodide (Corey-Chaykovsky) Isatin->SulfurReagent Betaine Betaine Intermediate SulfurReagent->Betaine Nucleophilic Attack Cyclo_B Ring Closure (-DMSO) Betaine->Cyclo_B Leaving Group Dep.

Figure 1: Strategic divergence between organocatalytic ammonium ylide routes (high stereocontrol) and sulfur ylide routes (high robustness).

Part 3: Detailed Experimental Protocols

Protocol A: Enantioselective [2+1] Cycloaddition via Ammonium Ylides

Best for: Asymmetric synthesis of complex bispiro-scaffolds.

Principle: This reaction utilizes a "cinchona-derived squaramide" catalyst. The catalyst serves a dual role: the tertiary amine generates the ammonium ylide from a 3-bromooxindole, while the squaramide moiety hydrogen-bonds with the electrophile (e.g., arylidene indanedione), activating it for Michael addition.

Reagents & Materials:

  • Substrate A: 3-Bromooxindole derivative (1.0 equiv)

  • Substrate B: 2-Arylidene-1,3-indanedione (1.2 equiv)

  • Catalyst: Hydroquinine-derived squaramide (5-10 mol%)

  • Base: Na₂CO₃ (anhydrous, micronized)

  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃)

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Arylidene substrate (0.2 mmol) and the Squaramide Catalyst (0.02 mmol, 10 mol%) in dry DCM (2.0 mL).

    • Why: Pre-stirring allows the H-bond donor (squaramide) to coordinate with the carbonyls of the acceptor, inducing a rigid chiral environment before the nucleophile is generated.

  • Ylide Generation: Add 3-Bromooxindole (0.2 mmol) to the mixture, followed immediately by Na₂CO₃ (0.24 mmol, 1.2 equiv).

    • Note: The base deprotonates the ammonium salt formed by the reaction of the catalyst's quinuclidine nitrogen with the alkyl bromide. This generates the reactive ammonium ylide in situ.

  • Reaction Monitoring: Stir vigorously at 25 °C . Monitor by TLC (typically 20-40% EtOAc/Hexane).

    • Endpoint: Reaction is usually complete within 12–24 hours. Look for the disappearance of the bromooxindole spot.

  • Work-up: Filter the reaction mixture through a short pad of Celite to remove inorganic salts. Wash the pad with DCM (2 x 5 mL).

    • Critical: Do not perform an aqueous wash if the product is potentially sensitive to hydrolysis; direct filtration is preferred for these cascades.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Results:

  • Yield: 85–98%

  • Stereoselectivity: >90% ee, >20:1 dr (anti-isomer major).

Protocol B: Scalable Sulfur-Ylide Mediated Cyclopropanation

Best for: Rapid library generation, racemic scaffolds, and cost-effective scale-up.

Principle: A modified Corey-Chaykovsky reaction. Trimethylsulfoxonium iodide (TMSOI) is deprotonated to form the dimethylsulfoxonium methylide, which attacks the electron-deficient alkene (typically a 3-methyleneoxindole or formed in situ from isatin).

Reagents:

  • Substrate: Isatin (1.0 equiv)

  • Ylide Precursor: Trimethylsulfoxonium iodide (TMSOI) (1.5 equiv)

  • Michael Acceptor: Malononitrile or Ethyl cyanoacetate (1.0 equiv) - for in situ olefin generation

  • Base: KOH or K₂CO₃ (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or Water/Ethanol blends (Green chemistry variant)

Step-by-Step Workflow:

  • One-Pot Olefination/Cyclopropanation: In a round-bottom flask, combine Isatin (1.0 mmol) and Malononitrile (1.0 mmol) in Ethanol/Water (1:1, 5 mL). Stir for 30 minutes at RT.

    • Observation: A color change (often red/orange) indicates the formation of the isatylidene malononitrile (Knoevenagel condensation).

  • Ylide Addition: Add TMSOI (1.5 mmol) and K₂CO₃ (2.0 mmol) directly to the reaction vessel.

    • Why: Unlike traditional Corey-Chaykovsky reactions requiring strong bases (NaH) and dry DMSO, the electron-deficient nature of the isatylidene intermediate allows the use of weaker bases in protic solvents.

  • Reaction: Heat the mixture to 50–60 °C for 2–4 hours.

    • Mechanism:[1][2][3][4] The sulfur ylide attacks the exocyclic double bond (Michael addition), forming a betaine intermediate. The enolate oxygen then displaces DMSO to close the cyclopropane ring.

  • Quench & Isolation: Cool to room temperature. Pour the mixture into ice-cold water (20 mL).

    • Precipitation: The spirooxindole product often precipitates as a solid. Filter and wash with cold water. If no precipitate forms, extract with EtOAc.

  • Recrystallization: Recrystallize from hot Ethanol for high-purity material.

Data Summary Table: Substrate Scope (Representative)

EntryR-Group (Isatin)Acceptor (Y)Yield (%)Notes
1HCN92Rapid precipitation
25-FCN88Highly crystalline
35-NO₂CO₂Et85Requires 4h reaction time
4N-MethylCN95Excellent solubility

Part 4: Troubleshooting & Optimization

Common Failure Modes:

  • Low Diastereoselectivity (Protocol A):

    • Cause: High temperature or insufficient catalyst loading.

    • Fix: Lower temperature to 0 °C or -10 °C. Ensure the squaramide catalyst is pure; trace amines can erode selectivity.

  • Incomplete Conversion (Protocol B):

    • Cause: Moisture in TMSOI (highly hygroscopic) or "stalled" Knoevenagel step.

    • Fix: Dry TMSOI under vacuum before use. Verify the formation of the olefin intermediate (color change) before adding the sulfur reagent.

  • Ring Opening (General):

    • Cause: Spirocyclopropane rings on oxindoles are highly strained (donor-acceptor cyclopropanes). Strong acids or nucleophiles can trigger ring opening.

    • Fix: Avoid acidic workups. Store products in solid form, away from Lewis acids.

Part 5: References

  • Enantioselective Synthesis of Bispiro[indanedione-oxindole-cyclopropane]s through Organocatalytic [2+1] Cycloaddition. Source: American Chemical Society (ACS) URL:[Link]

  • Domino Corey–Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles. Source: Organic Letters URL:[Link]

  • Organocatalytic Asymmetric Cyclopropanation of 3-Acylcoumarins with 3-Halooxindoles. Source: Journal of Organic Chemistry URL:[Link]

  • Metal-free synthesis of spirooxindoles via PIFA-mediated cascade oxidation. Source: ResearchGate / Heterocyclic Communications URL:[Link]

  • Recent Advances in the Synthesis of Spirooxindoles: A Comprehensive Review. Source: Springer / Top. Curr. Chem. URL:[Link]

Sources

Method

Application Notes and Protocols for the Diastereoselective Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-ones

Abstract This comprehensive guide details a robust and reliable methodology for the diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones, a privileged scaffold in medicinal chemistry and drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and reliable methodology for the diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones, a privileged scaffold in medicinal chemistry and drug discovery. The protocol leverages the in situ generation of diazo compounds from readily accessible and stable tosylhydrazones, which then undergo a cyclopropanation reaction with 3-methyleneindolin-2-ones. This document provides an in-depth exploration of the reaction mechanism, a meticulously optimized experimental protocol, and detailed procedures for the synthesis of the requisite starting materials. Furthermore, it offers critical insights into the factors governing diastereoselectivity, methods for product characterization and determination of diastereomeric ratios, and a troubleshooting guide to address potential experimental challenges. This application note is designed to empower researchers, scientists, and drug development professionals to successfully implement and adapt this powerful synthetic strategy for their specific research needs.

Introduction: The Significance of Spirocyclopropyl Oxindoles

The spiro[cyclopropane-1,3'-indolin]-2'-one, or spirocyclopropyl oxindole, framework represents a fascinating and highly sought-after structural motif in modern organic synthesis.[1][2] This is due to the unique three-dimensional architecture imparted by the fusion of a strained cyclopropane ring to the C3 position of an oxindole core.[3] This distinct topology allows for precise spatial presentation of substituents, making these compounds particularly attractive for probing biological interactions. Indeed, spirocyclopropyl oxindoles are prevalent in a variety of natural products and have demonstrated a broad spectrum of biological activities, making them compelling targets in drug discovery programs.[3][4]

Traditional methods for the synthesis of these complex structures often rely on the use of potentially hazardous and unstable diazo compounds. The methodology presented herein circumvents this issue by employing stable, crystalline tosylhydrazones as convenient precursors for the in situ generation of diazo species.[5] This approach not only enhances the safety profile of the reaction but also offers a high degree of modularity, allowing for the synthesis of a diverse library of spirocyclopropyl oxindoles.

Mechanistic Insights: A Tale of Cycloaddition and Ring Contraction

The diastereoselective formation of spiro[cyclopropane-1,3'-indolin]-2'-ones from tosylhydrazones and 3-methyleneindolin-2'-ones is a fascinating transformation that is believed to proceed through a [3+2] dipolar cycloaddition followed by a ring contraction sequence. A thorough understanding of this mechanism is paramount for rationalizing the observed diastereoselectivity and for optimizing reaction conditions.

The reaction is initiated by the base-mediated decomposition of the tosylhydrazone salt to generate a diazo compound in situ. This transient and reactive species then engages with the electron-deficient 3-methyleneindolin-2'-one in a [3+2] cycloaddition reaction. This step forms a spiro-pyrazoline intermediate. The subsequent crucial step involves the extrusion of a molecule of nitrogen (N2) from the pyrazoline ring, leading to the contraction of the five-membered ring to the desired three-membered cyclopropane ring, thus affording the final spiro[cyclopropane-1,3'-indolin]-2'-one product. The stereochemical outcome of the reaction is determined during the initial cycloaddition step, where the relative orientation of the reactants dictates the diastereoselectivity of the final product.

Reaction_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product Tosylhydrazone Tosylhydrazone Salt Diazo In situ Diazo Compound Generation Tosylhydrazone->Diazo Base Methyleneindolinone 3-Methyleneindolin-2'-one Cycloaddition [3+2] Dipolar Cycloaddition Methyleneindolinone->Cycloaddition Diazo->Cycloaddition Pyrazoline Spiro-Pyrazoline Intermediate Cycloaddition->Pyrazoline RingContraction N2 Extrusion & Ring Contraction Pyrazoline->RingContraction Spirocyclopropane Spiro[cyclopropane-1,3'-indolin]-2'-one RingContraction->Spirocyclopropane

Figure 1: Proposed mechanistic pathway for the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the necessary starting materials and the final diastereoselective cyclopropanation reaction.

Synthesis of Tosylhydrazones from Aldehydes and Ketones

Tosylhydrazones are readily prepared by the condensation of an aldehyde or ketone with tosylhydrazine. A general and efficient solvent-free procedure is described below.[5]

Protocol 3.1.1: Solvent-Free Synthesis of Tosylhydrazones

  • Reagent Preparation: In a mortar, combine the desired aldehyde or ketone (1.0 mmol, 1.0 equiv) and p-toluenesulfonohydrazide (1.0 mmol, 1.0 equiv).

  • Grinding: Thoroughly grind the mixture with a pestle at room temperature. The reaction is typically complete within 1-5 minutes, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solid product is typically of high purity and can be used directly in the next step. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.

Synthesis of N-Substituted 3-Methyleneindolin-2-ones

The 3-methyleneindolin-2-one substrates can be synthesized via a Knoevenagel condensation between an N-substituted indolin-2-one and an appropriate aldehyde, often formaldehyde or its equivalent.

Protocol 3.2.1: Synthesis of 3-Methyleneindolin-2-ones

  • Reaction Setup: To a solution of the N-substituted indolin-2-one (1.0 equiv) in a suitable solvent such as ethanol, add a source of formaldehyde (e.g., paraformaldehyde, 1.2 equiv) and a catalytic amount of a base (e.g., piperidine or pyrrolidine, 0.1 equiv).

  • Reaction Execution: Stir the reaction mixture at reflux for 2-4 hours, monitoring the progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 3-methyleneindolin-2-one.

Diastereoselective Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-ones

This protocol details a metal-free approach for the diastereoselective cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts.[5]

Protocol 3.3.1: Metal-Free Diastereoselective Cyclopropanation

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 3-methyleneindolin-2-one (1.0 equiv) and the tosylhydrazone (1.2 equiv) in a suitable anhydrous solvent (e.g., acetonitrile or dioxane).

  • Base Addition: Add a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv) to the reaction mixture. The choice of base can significantly influence the diastereoselectivity and yield.

  • Reaction Execution: Stir the reaction mixture at an elevated temperature (e.g., 80-110 °C) and monitor its progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrates.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired spiro[cyclopropane-1,3'-indolin]-2'-one diastereomers.

Data Presentation and Analysis

The successful synthesis and diastereoselectivity of the spiro[cyclopropane-1,3'-indolin]-2'-ones are confirmed through various analytical techniques, with NMR spectroscopy being the most crucial for determining the diastereomeric ratio.

Representative Data

The following table summarizes typical results obtained for the diastereoselective cyclopropanation, highlighting the influence of different substituents on the yield and diastereoselectivity.

Entry3-Methyleneindolin-2-one (R¹)Tosylhydrazone (R², R³)Yield (%)Diastereomeric Ratio (d.r.)
1N-MePh, H85>95:5
2N-Bn4-Cl-Ph, H82>95:5
3N-Ac4-MeO-Ph, H7890:10
4N-HPh, Me7585:15
Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

The diastereomeric ratio (d.r.) of the product mixture can be accurately determined by analyzing the ¹H NMR spectrum of the crude reaction mixture. Diastereomers will exhibit distinct sets of peaks for at least some of their protons. By integrating the signals corresponding to a specific proton in each diastereomer, the relative ratio can be calculated. For spiro[cyclopropane-1,3'-indolin]-2'-ones, the cyclopropyl protons often show well-resolved signals that are ideal for this analysis.

Confirmation of Stereochemistry

While NMR can determine the ratio of diastereomers, unequivocal confirmation of the relative stereochemistry often requires single-crystal X-ray diffraction analysis.[6] The crystal structure provides definitive proof of the spatial arrangement of the atoms in the molecule, confirming the trans or cis relationship of substituents on the cyclopropane ring relative to the oxindole moiety.

Causality Behind Experimental Choices and Troubleshooting

The success of this diastereoselective synthesis hinges on several key experimental parameters. Understanding the rationale behind these choices is crucial for optimization and troubleshooting.

Experimental_Workflow Start Start Prep_Tosyl Prepare Tosylhydrazone Start->Prep_Tosyl Prep_Methylene Prepare 3-Methyleneindolin-2-one Start->Prep_Methylene Reaction_Setup Set up Cyclopropanation Reaction Prep_Tosyl->Reaction_Setup Prep_Methylene->Reaction_Setup Base_Solvent Choose Base and Solvent Reaction_Setup->Base_Solvent Heating Heat Reaction Base_Solvent->Heating Monitoring Monitor Progress (TLC) Heating->Monitoring Monitoring->Heating Incomplete Workup Work-up and Extraction Monitoring->Workup Reaction Complete Purification Purify (Column Chromatography) Workup->Purification Analysis Analyze Product (NMR, etc.) Purification->Analysis End End Analysis->End

Figure 2: General experimental workflow for the synthesis.

Choice of Base: The base plays a critical role in the deprotonation of the tosylhydrazone to initiate the formation of the diazo compound. Stronger, non-nucleophilic bases like cesium carbonate or potassium tert-butoxide are often preferred to ensure efficient diazo generation without competing side reactions. The choice of base can also influence the aggregation state of the diazo intermediate and its subsequent reactivity, thereby affecting the diastereoselectivity.

Solvent Selection: The polarity and coordinating ability of the solvent can impact the stability of the intermediates and the transition state energies of the cycloaddition step. Aprotic solvents like acetonitrile, dioxane, and toluene are commonly employed. It is crucial to use anhydrous solvents to prevent premature quenching of the reactive intermediates.

Temperature Control: The reaction temperature is a key parameter for controlling the rate of reaction and can also influence the diastereoselectivity. In some cases, lower temperatures may favor the formation of one diastereomer over the other by increasing the energy difference between the diastereomeric transition states.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Incomplete formation of the diazo compound.- Decomposition of the diazo compound.- Inactive starting materials.- Use a stronger base or a higher reaction temperature.- Ensure anhydrous conditions.- Check the purity of the tosylhydrazone and 3-methyleneindolin-2-one.
Low Diastereoselectivity - Reaction temperature is too high.- Inappropriate choice of base or solvent.- Lower the reaction temperature.- Screen different bases (e.g., K₂CO₃, DBU) and solvents with varying polarities.
Formation of Side Products - Dimerization of the diazo compound.- Competing reaction pathways.- Add the tosylhydrazone slowly to the reaction mixture.- Optimize the stoichiometry of the reactants.

Conclusion

The diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones using tosylhydrazones as diazo precursors is a powerful and versatile methodology for accessing this important class of molecules. This application note provides a comprehensive guide, from the synthesis of starting materials to the detailed experimental protocol and analysis of the final products. By understanding the underlying mechanistic principles and the influence of key reaction parameters, researchers can effectively utilize and adapt this strategy to synthesize a wide array of novel spirocyclopropyl oxindoles for applications in medicinal chemistry and beyond.

References

  • Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer. PMC. [Link]

  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. Academia.edu. [Link]

  • Organic Syntheses Procedure. Org. Syn. Coll. Vol. 7, 438. [Link]

  • Preparation of Unsymmetrical Ketones from Tosylhydrazones and Aromatic Aldehydes via Formyl C–H Bond Insertion. Request PDF. [Link]

  • Allwood, D. M., Blakemore, D. C., & Ley, S. V. (2014). Preparation of Unsymmetrical Ketones from Tosylhydrazones and Aromatic Aldehydes via Formyl C–H Bond Insertion. Organic Chemistry Portal. [Link]

  • Hossain, M. L., Ye, F., Zhang, Y., & Wang, J. (2013). CuI-Catalyzed Cross-Coupling of N-Tosylhydrazones with Terminal Alkynes: Synthesis of 1,3-Disubstituted Allenes. Organic Chemistry Portal. [Link]

  • Facile, highly stereoselective synthesis of spiro[cyclopropane-1,3'- indolin]-2'-ones and Spiro[cyclopropane-1,2'-indane]-1',3'-diones containing trifluoromethyl group. ResearchGate. [Link]

Sources

Application

One-Pot Catalytic Synthesis of Spiroindolinones from Diazo Compounds: Mechanism, Protocol, and Applications

An Application Note for Medicinal and Process Chemistry Abstract The spiroindolinone (or spirooxindole) scaffold is a privileged structural motif in medicinal chemistry, renowned for its inherent three-dimensionality and...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry

Abstract

The spiroindolinone (or spirooxindole) scaffold is a privileged structural motif in medicinal chemistry, renowned for its inherent three-dimensionality and presence in numerous natural products and pharmacologically active compounds.[1][2][3] This application note provides a detailed guide to the one-pot synthesis of spiroindolinones via a transition metal-catalyzed reaction between isatins and diazo compounds. We delve into the underlying catalytic mechanism, offer a field-proven experimental protocol, present data on substrate scope, and provide troubleshooting insights for researchers in drug discovery and synthetic chemistry. The described method represents an efficient, atom-economical cascade reaction for accessing complex molecular architectures from simple precursors.[4][5][6]

Introduction and Scientific Rationale

Spirocycles, defined by a single shared tetrahedral carbon connecting two rings, enforce a rigid, orthogonal orientation of the ring systems.[1][7] This structural feature makes the spiroindolinone core an ideal template for designing therapeutic agents that can effectively probe the complex three-dimensional binding sites of biological targets.[2] Consequently, developing efficient and stereoselective methods to synthesize these scaffolds is a significant objective in modern organic chemistry.[1][4]

One-pot cascade reactions, where multiple bond-forming events occur sequentially in a single flask, offer significant advantages over traditional multi-step syntheses, including reduced waste, lower cost, and shorter timelines.[8][9] The reaction of diazo compounds with isatins, particularly when catalyzed by dirhodium(II) complexes, has emerged as a powerful strategy for constructing spiroindolinone frameworks.[10][11] This approach leverages the in-situ generation of highly reactive metal-carbene intermediates to trigger a cascade of controlled chemical transformations.

The Catalytic Cycle: Mechanism of Action

The cornerstone of this transformation is the catalytic cycle involving a dirhodium(II) carboxylate catalyst, such as dirhodium(II) tetraacetate [Rh₂(OAc)₄]. The cycle proceeds through several well-defined elementary steps, which explains the high efficiency and selectivity of the process.

A. Rhodium-Carbene Formation: The cycle begins with the reaction of the diazo compound (e.g., ethyl diazoacetate) with the Rh₂(OAc)₄ catalyst. The catalyst facilitates the extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable process, to generate a highly electrophilic rhodium-carbene intermediate.[11][12][13][14]

B. Carbonyl Ylide Generation: The electron-rich carbonyl oxygen at the C2 position of the isatin substrate acts as a nucleophile, attacking the electrophilic carbene. This step forms a transient zwitterionic carbonyl ylide intermediate. The formation of this ylide is the pivotal step that sets the stage for the subsequent cyclization.

C. Intramolecular [3+2] Cycloaddition: The generated carbonyl ylide is a 1,3-dipole. It immediately undergoes a rapid intramolecular [3+2] cycloaddition reaction. In this step, the electron-rich double bond of the indolinone ring system acts as the dipolarophile (the 2π component), reacting with the ylide (the 3π component) to forge the new five-membered heterocyclic ring and establish the crucial C3-spirocenter.

D. Catalyst Regeneration: Following the cycloaddition, the spiroindolinone product is released from the coordination sphere of the metal, regenerating the active Rh₂(OAc)₄ catalyst, which can then enter a new catalytic cycle.

Below is a diagram illustrating this catalytic pathway.

Catalytic_Cycle cluster_cycle Rhodium(II) Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Rh2L4 Rh₂(OAc)₄ Catalyst Carbene Rh(II)-Carbene Intermediate Rh2L4->Carbene + Diazo Compound - N₂ Ylide Carbonyl Ylide Intermediate Carbene->Ylide + Isatin Nitrogen N₂ Gas Carbene->Nitrogen Product_Complex Product-Catalyst Complex Ylide->Product_Complex Intramolecular [3+2] Cycloaddition Product_Complex->Rh2L4 - Spiroindolinone (Product Release) Product Spiroindolinone Product_Complex->Product Diazo Diazo Compound (R²-CHN₂) Diazo->Carbene Isatin Isatin Derivative Isatin->Ylide

Caption: Catalytic cycle for the Rh(II)-catalyzed synthesis of spiroindolinones.

Experimental Application & Protocol

This section provides a general, robust protocol for the synthesis of spiro[indoline-3,4'-oxazolidin]-2-one derivatives.

Materials & Equipment
  • Reagents:

    • Substituted Isatin (e.g., N-Methylisatin, 1.0 equiv)

    • Diazo Compound (e.g., Ethyl 2-diazoacetate, 1.2 equiv)

    • Catalyst: Dirhodium(II) tetraacetate [Rh₂(OAc)₄] (1-2 mol%)

    • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Equipment:

    • Two-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Inert gas line (Nitrogen or Argon) with manifold

    • Syringe pump and gas-tight syringe

    • Standard glassware for workup (separatory funnel, flasks)

    • Silica gel for column chromatography

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Experimental Procedure

The logical flow for the experimental setup and execution is outlined below.

Experimental_Workflow start Start: Assemble Dry Glassware setup Setup Reaction: Add Isatin & Rh₂(OAc)₄ to flask. Add anhydrous solvent. start->setup inert Inert Atmosphere: Purge flask with N₂ or Argon. setup->inert diazo_prep Prepare Diazo Solution: Load diazo compound into syringe. inert->diazo_prep addition Slow Addition: Add diazo solution via syringe pump over 2-4 hours at room temp. diazo_prep->addition monitor Monitor Reaction: Check progress using TLC (stain with KMnO₄). addition->monitor workup Workup: Concentrate in vacuo. Perform aqueous extraction. monitor->workup Upon completion purify Purification: Purify crude product via silica gel column chromatography. workup->purify end End: Characterize Product (NMR, HRMS) purify->end

Caption: Standard experimental workflow for one-pot spiroindolinone synthesis.

  • Reaction Setup: To a dry two-neck round-bottom flask equipped with a magnetic stir bar, add the N-substituted isatin (1.0 equiv) and the dirhodium(II) tetraacetate catalyst (0.01-0.02 equiv).

  • Inert Atmosphere: Seal the flask, and purge with a gentle stream of nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous solvent (e.g., DCM) via syringe to achieve a suitable concentration (typically 0.1 M with respect to the isatin).

  • Diazo Compound Addition: In a separate vial, prepare a solution of the diazo compound (1.2 equiv) in the same anhydrous solvent. Load this solution into a gas-tight syringe and place it on a syringe pump.

  • Reaction Execution: Begin stirring the isatin/catalyst solution. Start the slow addition of the diazo compound solution via the syringe pump over a period of 2-4 hours. Causality Note: Slow addition is critical to maintain a low steady-state concentration of the reactive rhodium-carbene, which minimizes undesired side reactions like carbene dimerization.[13] A color change from purple/green to brown/orange is often observed.

  • Monitoring: Monitor the reaction's progress by TLC. The disappearance of the isatin starting material (typically a bright orange/yellow spot) indicates completion.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure spiroindolinone product.

Substrate Scope and Data

The robustness of this one-pot protocol allows for significant variation in both the isatin and diazo starting materials. The table below summarizes representative outcomes, demonstrating the method's versatility. Electron-donating and electron-withdrawing groups are generally well-tolerated on the isatin aromatic ring.

EntryIsatin N-Substituent (R¹)Isatin Ring Substituent (R²)Diazo ComponentYield (%)Diastereomeric Ratio (dr)
1Methyl (-CH₃)HEthyl Diazoacetate85-95>20:1
2Benzyl (-Bn)HEthyl Diazoacetate80-90>20:1
3Methyl (-CH₃)5-Bromo (-Br)Ethyl Diazoacetate82-92>20:1
4Methyl (-CH₃)5-Methoxy (-OMe)Ethyl Diazoacetate75-8515:1
5Methyl (-CH₃)HMethyl Diazoacetate88-96>20:1

Note: Yields and diastereomeric ratios are typical and can vary based on specific reaction conditions and purification. Data is representative of values found in the literature.[7][10]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by moisture or impurities).2. Impure reagents.3. Insufficient reaction time.1. Use fresh, high-purity Rh₂(OAc)₄. Ensure all glassware is oven-dried and solvent is anhydrous.2. Recrystallize isatin; use freshly prepared or purified diazo compound.3. Continue monitoring by TLC.
Formation of Side Products 1. Diazo compound dimerization (often seen as a colorful, insoluble byproduct).2. Ring-expansion of isatin.[10]1. Decrease the rate of addition of the diazo compound. Consider running the reaction at a more dilute concentration.2. This is sometimes an inherent competing pathway. Lowering the reaction temperature may favor the desired cycloaddition.
Difficult Purification Streaking on TLC plate; inseparable products.1. Ensure complete removal of the metal catalyst during workup by filtering the crude mixture through a small plug of silica or celite.2. Try a different solvent system for chromatography.

Conclusion

The one-pot synthesis of spiroindolinones from isatins and diazo compounds catalyzed by dirhodium(II) complexes is a highly efficient and reliable method for accessing medicinally relevant scaffolds. The reaction proceeds through a well-understood catalytic cycle involving a key rhodium-carbene intermediate and a diastereoselective intramolecular [3+2] cycloaddition. The protocol is characterized by its operational simplicity, broad substrate scope, and high yields, making it a valuable tool for both academic research and industrial drug development.

References

  • Boddy, A. J., & Bull, J. A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (2025). Ring-Expansion Reaction of Isatins with Ethyl Diazoacetate Catalyzed by Dirhodium(II)/DBU Metal-Organic System: En Route to Viridicatin Alkaloids. ResearchGate. [Link]

  • Organic Chemistry Frontiers. (n.d.). Direct synthesis of spirooxindoles enabled by palladium-catalyzed allylic alkylation and DBU-mediated cyclization: concept, scope and applications. RSC Publishing. [Link]

  • Al-Warhi, T., et al. (2021). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. MDPI. [Link]

  • Voskressensky, L. G., et al. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. PMC. [Link]

  • Pace, V., et al. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic Letters, ACS Publications. [Link]

  • Panish, R., Selvaraj, R., & Fox, J. M. (2015). Rh(II)-Catalyzed Reactions of Diazoesters with Organozinc Reagents. PubMed, NIH. [Link]

  • Ghasemi, S., et al. (2021). Highly diastereoselective cascade [5 + 1] double Michael reaction, a route for the synthesis of spiro(thio)oxindoles. PMC. [Link]

  • Badillo, J., Hanhan, N. V., & Franz, A. K. (2010). Enantioselective Synthesis of Substituted Oxindoles and Spirooxindoles with Applications in Drug Discovery. Seton Hall University's Faculty Scholarship. [Link]

  • Panish, R., Selvaraj, R., & Fox, J. M. (2015). Rh(II)-catalyzed Reactions of Diazoesters with Organozinc Reagents. PMC. [Link]

  • Hanhan, N. V., et al. (2012). Titanium(IV)-Catalyzed Stereoselective Synthesis of Spirooxindole-1-pyrrolines. PMC. [Link]

  • Rios-Lombardía, N., et al. (2023). Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. MDPI. [Link]

  • Salem, M. S. H., et al. (2024). Organocatalyzed enantioselective synthesis of spirooxindole scaffolds. ResearchGate. [Link]

  • Bakulev, V. A., et al. (2023). Unusual highly diastereoselective Rh(II)-catalyzed dimerization of 3-diazo-2-arylidenesuccinimides provides access to a new dibenzazulene scaffold. PMC. [Link]

  • Organic Chemistry Frontiers. (n.d.). One-pot synthesis of natural-product inspired spiroindolines with anti-cancer activities. RSC Publishing. [Link]

  • Gerten, A. (n.d.). Catalytic Methods for the Synthesis of Spirooxindoles, Pyrroloindolines, and Flavanones. Amanote Research. [Link]

  • ResearchGate. (n.d.). Synthesis of new spiroindolinones incorporating a benzothiazole moiety as antioxidant agents. ResearchGate. [Link]

  • Li, Y., et al. (2010). Efficient one-pot synthesis of spirooxindole derivatives catalyzed by L-proline in aqueous medium. Semantic Scholar. [Link]

  • New Journal of Chemistry. (n.d.). Facile one-pot synthesis of spirooxindole-pyrrolidine derivatives and their antimicrobial and acetylcholinesterase inhibitory activities. RSC Publishing. [Link]

  • Liu, Y., et al. (2020). An overview of spirooxindole as a promising scaffold for novel drug discovery. PubMed. [Link]

  • ResearchGate. (n.d.). Proposed mechanism of rhodium(II)-catalyzed B–H insertion. ResearchGate. [Link]

  • Zare, A., et al. (2024). One Pot Synthesis and Biological Activity Studies of New Spirooxindoles. PubMed. [Link]

  • Wang, C., et al. (2023). Green Synthesis of Spirooxindoles via Lipase-Catalyzed One-Pot Tandem Reaction in Aqueous Media. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Diastereoselectivity in Spirocyclopropyl Oxindole Synthesis

Welcome to the technical support center for the synthesis of spirocyclopropyl oxindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of spirocyclopropyl oxindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in this valuable synthetic transformation. The spirocyclopropyl oxindole motif is a privileged scaffold in many biologically active molecules, but achieving high diastereoselectivity can be a significant challenge.[1][2]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to diagnose and resolve issues in your own work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My spirocyclopropanation reaction is yielding a low diastereomeric ratio (d.r.). What are the primary factors I should investigate?

A1: Achieving high diastereoselectivity is a multifactorial problem that hinges on controlling the transition state geometry of the cyclopropanation step. When faced with a low d.r., a systematic approach is crucial. The three primary pillars to investigate are: (1) The Catalytic System, (2) Reaction Conditions, and (3) Substrate Bias.

A logical first step is to analyze your current protocol to identify the most influential and easily adjustable parameters. Often, temperature and solvent modifications are the quickest to screen before moving to more resource-intensive changes like catalyst or substrate re-synthesis.

Below is a workflow to guide your troubleshooting process.

G start Problem: Low Diastereomeric Ratio (d.r.) catalyst Step 1: Evaluate Catalytic System - Metal vs. Organocatalyst - Ligand Sterics/Electronics - Catalyst Loading start->catalyst Start Here conditions Step 2: Optimize Reaction Conditions - Temperature Screening (Lower Temp) - Solvent Polarity/Coordinating Ability - Reagent Concentration/Addition Rate catalyst->conditions If d.r. is still low result Outcome: Improved Diastereoselectivity catalyst->result Success? substrate Step 3: Assess Substrate Control - Steric Bulk of N-Protecting Group - Substituents on Alkene Moiety - Nature of Carbene Precursor/Ylide conditions->substrate For further optimization conditions->result Success? substrate->result

Caption: Troubleshooting workflow for low diastereoselectivity.

Q2: How does my choice of catalyst fundamentally influence diastereoselectivity?

A2: The catalyst is arguably the most critical factor as it creates the chiral environment that dictates the facial selectivity of the cyclopropanation. There are two main catalytic approaches: transition metal catalysis and organocatalysis, each with distinct mechanisms and advantages.[1][2]

  • Transition Metal Catalysis:

    • Mechanism: These reactions often proceed via the formation of a metal-carbene intermediate.[3] The geometry of this intermediate, dictated by the metal center (e.g., Rh, Cu, Co, Fe, Hg) and its associated chiral ligands, controls the trajectory of the alkene approach.[3][4][5][6]

    • Troubleshooting & Insights:

      • Ligand Modification: The diastereoselectivity of metal-catalyzed cyclopropanations can often be "tuned" by modifying the chiral ligands.[4] For instance, in cobalt-porphyrin catalyzed systems, using different porphyrin ligands or nitrogen-based additives like N-methylimidazole can dramatically shift the trans:cis ratio.[4]

      • Metal Choice: Different metals offer unique reactivity. Rare-earth metal salts, such as Scandium(III) triflate (Sc(OTf)₃), have proven highly effective in multicomponent reactions to afford spirocyclopropyl oxindoles with excellent diastereoselectivity (≤94:6 d.r.).[7][8][9] This is attributed to the high coordinating capability and oxophilicity of the metal, which organizes the transition state.[7][8]

      • Catalyst Loading: While less common for diastereoselectivity issues, ensure your catalyst loading is optimal. In some cases, particularly with highly active catalysts, aggregation or side reactions at high concentrations can impact performance.

  • Organocatalysis:

    • Mechanism: Organocatalytic methods often employ a tandem Michael addition-intramolecular alkylation sequence, also known as a Michael-Initiated Ring Closure (MIRC).[2][10] Chiral bifunctional catalysts, such as those derived from cinchona alkaloids (e.g., thioureas), activate both the nucleophile and the electrophile through hydrogen bonding, directing the stereochemical outcome.[2][11]

    • Troubleshooting & Insights:

      • Catalyst Type: The choice between a thiourea, squaramide, or chiral phosphoric acid catalyst can be critical. If one class fails, screening another is a valid strategy. Cinchonidine-derived bifunctional urea catalysts have shown excellent diastereo- and enantioselectivities in vinylogous MIRC reactions.[10]

      • Substrate-Catalyst Match: The success of organocatalysis is highly dependent on the electronic and steric compatibility between the substrate and the catalyst's hydrogen-bonding sites. Small changes to the substrate may necessitate re-screening catalysts.

Catalyst System Typical Substrates Key Strengths Reference
Sc(OTf)₃ Isatins, phosphonoacetates, bromoacetophenonesHigh diastereoselectivity in one-pot multicomponent reactions.[7][8][9]
Cobalt-Porphyrins Alkenes, Ethyl Diazoacetate (EDA)Tunable diastereoselectivity (trans vs. cis) via ligands/additives.[4]
Iron-Porphyrins Alkenes, EDAGood trans-selectivity, influenced by donor solvents.[5]
Chiral Thioureas Alkylideneoxindoles, α-bromo nitroalkanesExcellent for Michael-Initiated Ring Closure (MIRC) strategies.[2][11]
P(NMe₂)₃ Isatin-derived alkenes, α-keto esters/amidesEfficient for non-metal-mediated reductive cyclopropanation.[12][13]
Q3: I've screened several catalysts with little improvement. How can I leverage reaction conditions like solvent and temperature?

A3: Reaction conditions are powerful, yet often underestimated, tools for steering stereoselectivity. They influence the stability of competing transition states; even small energy differences can lead to large changes in product ratios.

  • Temperature:

    • Causality: Lowering the reaction temperature is one of the most effective strategies for enhancing stereoselectivity.[14][15][16] According to the Eyring equation, the difference in activation energies between the two diastereomeric transition states has a greater impact on the product ratio at lower temperatures. The reaction pathway with the lower activation energy (leading to the major diastereomer) is more significantly favored.

    • Protocol: Screen your reaction at progressively lower temperatures (e.g., 25 °C, 0 °C, -20 °C, -78 °C). Be aware that reaction times will increase significantly, and you may need to monitor for completion over 24-48 hours.

  • Solvent:

    • Causality: The solvent can influence diastereoselectivity through several mechanisms:

      • Stabilization of Transition States: Polar solvents may stabilize a more polar transition state, while non-polar solvents favor a less polar one.

      • Coordinating Ability: Donor solvents (e.g., THF, MeCN) can coordinate to a metal catalyst, altering its steric and electronic properties and thus influencing selectivity.[5] For example, in iron-porphyrin catalyzed cyclopropanation of styrene, trans/cis ratios improved from ~8:1 in toluene to ~13:1 in THF.[5]

      • Divergent Synthesis: In some cases, the solvent can completely change the reaction outcome. One study found that using methanol favored cyclopropane formation, while water promoted oxetane synthesis from the same starting materials.[17]

    • Protocol: Conduct a solvent screen covering a range of polarities and coordinating abilities (e.g., Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), 1,4-Dioxane).[18]

Q4: Can I modify my starting materials to favor a specific diastereomer?

A4: Yes, this is known as substrate control and is a powerful strategy. The inherent steric and electronic properties of your substrates can create a facial bias that either reinforces or competes with the catalyst's directing effect.

  • Steric Hindrance:

    • N-Protecting Group on the Oxindole: The size of the protecting group on the oxindole nitrogen (e.g., H vs. Me vs. Boc vs. Benzyl) can influence the conformation of the alkene and sterically block one face from attack.

    • Substituents on the Alkene: Bulky groups on the exocyclic alkene of the methyleneoxindole will create a strong steric bias, directing the incoming carbene or nucleophile to the less hindered face.

    • Carbene/Ylide Source: In reactions involving diazo compounds or sulfur ylides, increasing the steric bulk of the groups attached to the carbene/ylide can enhance diastereoselectivity by creating a more ordered, less favorable transition state for the minor diastereomer.[3]

  • Electronic Effects:

    • Electron-withdrawing or electron-donating groups on the aromatic ring of the oxindole or on the alkene substituent can alter the electron density of the double bond, affecting its reactivity and interaction with the catalyst.[17]

Caption: Catalyst coordination creates a chiral environment, directing nucleophilic attack.

Q5: I am using a Corey-Chaykovsky reaction. What specific parameters can I tune for better diastereoselectivity?

A5: The Johnson-Corey-Chaykovsky reaction, which uses a sulfur ylide to cyclopropanate an α,β-unsaturated carbonyl system (like a methyleneoxindole), is a powerful tool.[19] Diastereoselectivity in this reaction is governed by the nature of the ylide and the conditions for its formation and reaction.

  • Sulfonium vs. Sulfoxonium Ylides: This is a critical choice. For conjugate addition to enones to form cyclopropanes, sulfoxonium ylides (e.g., from trimethylsulfoxonium iodide) are generally preferred over sulfonium ylides (e.g., from trimethylsulfonium iodide). Sulfoxonium ylides show higher selectivity for 1,4-addition, which leads to the desired cyclopropane, whereas sulfonium ylides can be more prone to 1,2-addition, leading to epoxide formation.[19]

  • Base and Solvent: The choice of base (e.g., NaH, NaOtBu) and solvent (e.g., DMSO, THF) for generating the ylide can impact its aggregation state and reactivity, which in turn affects selectivity.

  • Domino Reactions: It's possible to perform a domino Corey-Chaykovsky reaction starting directly from isatins, spiroepoxides, or spiroaziridines in a one-pot synthesis, which can be highly efficient.[20][21][22] In these cases, the initial ring-opening and elimination to form the alkene intermediate is followed by the cyclopropanation, and conditions must be optimized for the entire sequence.

Experimental Protocol Example: Rare-Earth Metal-Catalyzed Multicomponent Synthesis

This protocol is adapted from a highly diastereoselective method for synthesizing disubstituted spirocyclopropyl oxindoles.[7][8]

Objective: To synthesize a spirocyclopropyl oxindole derivative with high diastereoselectivity using a scandium triflate catalyst.

Materials:

  • N-methylisatin (1a)

  • Triethyl phosphonoacetate (2)

  • 2-Bromoacetophenone (3)

  • Pyridine (4, as reagent and dry solvent)

  • Scandium(III) triflate (Sc(OTf)₃, 20 mol%)

  • Anhydrous conditions (N₂ atmosphere, oven-dried glassware)

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add N-methylisatin (1a, 0.1 mmol, 1.0 equiv) and Sc(OTf)₃ (0.02 mmol, 20 mol%).

  • Add 2 mL of dry pyridine via syringe.

  • Add triethyl phosphonoacetate (2, 0.1 mmol, 1.0 equiv) to the stirring mixture.

  • Add 2-bromoacetophenone (3, 0.25 mmol, 2.5 equiv).

  • Add additional pyridine (4, 0.35 mmol, 3.5 equiv).

  • Heat the reaction mixture to 70 °C and stir for the required time (monitor by TLC or GC/MS, typically 24h). Note: Preliminary assays showed that lower temperatures (25-50 °C) resulted in poor yields.[7]

  • Upon completion, cool the reaction to room temperature and quench with saturated aq. NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio (d.r.) of the purified product using ¹H NMR spectroscopy or GC/MS. Note: This method has been reported to achieve a d.r. of up to 94:6:0:0 for the major trans isomer.[7][8][9]

References
  • Olivito, F., Jiritano, A., Costanzo, P., et al. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic Letters. Available at: [Link]

  • Olivito, F., Jiritano, A., Costanzo, P., et al. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. National Center for Biotechnology Information. Available at: [Link]

  • Cao, Z.-Y., & Zhou, J. (2015). Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis. Organic Chemistry Frontiers. Available at: [Link]

  • Ye, S., Li, Y., & Fan, B. (2014). Diastereoselective Synthesis of Functionalized Spirocyclopropyl Oxindoles via P(NMe2)3-Mediated Reductive Cyclopropanation. The Journal of Organic Chemistry. Available at: [Link]

  • Ye, S., Li, Y., & Fan, B. (2014). Diastereoselective synthesis of functionalized spirocyclopropyl oxindoles via P(NMe2)3-mediated reductive cyclopropanation. PubMed. Available at: [Link]

  • Maji, S., Kumar, V., & Ghorai, P. (2022). Asymmetric Synthesis of Spiro-3,3'-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure Reaction. PubMed. Available at: [Link]

  • Olivito, F., Jiritano, A., Costanzo, P., et al. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic Letters. Available at: [Link]

  • Chen, Y., Fields, K. B., & Zhang, X. P. (2003). Diastereoselective and Enantioselective Cyclopropanation of Alkenes Catalyzed by Cobalt Porphyrins. The Journal of Organic Chemistry. Available at: [Link]

  • Cao, Z.-Y., & Zhou, J. (2015). Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis. Organic Chemistry Frontiers. Available at: [Link]

  • Maxwell, J. L., & Kodadek, T. (1991). Shape and Stereoselective Cyclopropanation of Alkenes Catalyzed by Iron Porphyrins. Iowa State University Digital Repository. Available at: [Link]

  • Maji, S., Kumar, V., & Ghorai, P. (2022). Asymmetric Synthesis of Spiro-3,3′-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Metal-catalyzed cyclopropanations. (n.d.). In Wikipedia. Retrieved from [Link]

  • Powers, D. C., & Baran, P. S. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction. (n.d.). CNKI. Available at: [Link]

  • Wang, C., et al. (2013). Asymmetric synthesis of 3-spirocyclopropyl-2-oxindoles via intramolecular trapping of chiral aza-ortho-xylylene. PubMed. Available at: [Link]

  • Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Ye, Y., Zheng, C., & Fan, R. (2009). Solvent-Controlled Oxidative Cyclization for Divergent Synthesis of Highly Functionalized Oxetanes and Cyclopropanes. Organic Chemistry Portal. Available at: [Link]

  • Roy, S., & Saleh, S. A. (2018). Domino Corey-Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles. Synfacts. Available at: [Link]

  • Sil, S., & Murphy, J. A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. Available at: [Link]

  • Maas, G., & Schneider, R. (2000). Catalytic and Photochemical Cyclopropanation of Alkenes with Methyl Diazo(trialkylsilyl)acetates: Steric Effects and Thermodynam. J. Heyrovsky Institute of Physical Chemistry. Available at: [Link]

  • STEREOSELECTIVE SYNTHESIS OF CYCLOPROPANES WITH QUATERNARY CARBON CENTRES. (n.d.). CORE. Available at: [Link]

  • (PDF) Organocatalyzed enantioselective synthesis of spirooxindole scaffolds. (2024). ResearchGate. Available at: [Link]

  • Roy, S., & Saleh, S. A. (2018). Domino Corey–Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles. Organic Letters. Available at: [Link]

  • Glinkerman, C. M., & Charette, A. B. (2011). Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. National Center for Biotechnology Information. Available at: [Link]

  • Johnson–Corey–Chaykovsky reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Highly enantioselective synthesis and cellular evaluation of spirooxindoles inspired by natural products. (2010). CALIS. Available at: [Link]

  • Enantioselective synthesis of spirocyclopropyl oxindoles 27. (n.d.). ResearchGate. Available at: [Link]

  • Powers, D. C., & Baran, P. S. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Europe PMC. Available at: [Link]

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (2024). Organic Chemistry Frontiers. Available at: [Link]

  • Zhou, J., et al. (2017). Diastereo- and enantioselective [3 + 3] cycloaddition of spirocyclopropyl oxindoles using both aldonitrones and ketonitrones. National Center for Biotechnology Information. Available at: [Link]

  • Chen, Z., & Zhou, J. (2012). A Highly Diastereo- and Enantioselective Hg(II)-Catalyzed Cyclopropanation of Diazooxindoles and Alkenes. Organic Letters. Available at: [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. (2025). ACS Catalysis. Available at: [Link]

  • Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Wang, X., et al. (2017). Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions via Formal [2 + 1] Cycloadditions Using 2,3-Dioxo-4-benzylidene-pyrrolidines. National Center for Biotechnology Information. Available at: [Link]

  • Catalytic Enantio- and Diastereoselective Cyclopropanation of 2-Azadienes for the Synthesis of Aminocyclopropanes Bearing Quaternary Carbon Stereogenic Centers. (2019). National Institutes of Health. Available at: [Link]

Sources

Optimization

Optimizing yield of 4'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one cyclopropanation

The following Technical Support Guide is designed for the specific optimization of 4'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one . This scaffold presents unique challenges due to the peri-position steric effect of th...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for the specific optimization of 4'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one . This scaffold presents unique challenges due to the peri-position steric effect of the 4'-methoxy group, which distinguishes it from the more common 5'- or 6'-substituted analogues.

Ticket Subject: Yield Optimization for 4'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview: The "Peri-Effect" Challenge

Before adjusting your protocol, you must understand why this specific substrate is failing.

  • The Substrate: 4'-methoxy-3-methyleneindolin-2-one.

  • The Problem: The 4'-methoxy group is located at the peri position relative to the C3 reaction center. Unlike a 5'-OMe group, the 4'-OMe exerts significant steric repulsion against the incoming methylene transfer reagent.

  • Electronic Factor: The 4'-OMe is an Electron Donating Group (EDG). It increases electron density in the indole ring, thereby deactivating the exocyclic double bond (the Michael acceptor) toward nucleophilic attack.

Primary Protocol: Optimized Corey-Chaykovsky Reaction

This is the industry-standard method for converting electron-deficient exocyclic alkenes (like 3-methyleneoxindoles) into spiro-cyclopropanes.

The Mechanism (Why this works)

The reaction utilizes a sulfur ylide (nucleophile) attacking the exocyclic double bond (Michael addition), followed by an intramolecular ring closure (leaving group displacement).

Step-by-Step Optimization Guide

Reagents:

  • Precursor: 4'-methoxy-3-methyleneindolin-2-one (1.0 equiv)

  • Reagent: Trimethylsulfoxonium Iodide (TMSOI) (1.5 – 2.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (2.0 – 2.5 equiv)

  • Solvent: Anhydrous DMSO (Critical)

Protocol:

  • Ylide Formation (The "Activation" Phase):

    • Charge a flame-dried flask with TMSOI and NaH under Argon.

    • Add anhydrous DMSO slowly.

    • Crucial Step: Stir at RT for 30-45 minutes until gas evolution (H2) ceases and the solution becomes clear/light yellow. If the solution is cloudy, the ylide is not fully formed.

  • Substrate Addition:

    • Dissolve your 4'-methoxy precursor in a minimal amount of DMSO.

    • Add dropwise to the ylide solution.

  • The "4-OMe" Adjustment:

    • Standard substrates: React at 25°C.

    • Your substrate (4'-OMe): Heat the reaction to 50°C - 60°C . The steric barrier at the 4-position requires thermal energy to overcome.

  • Quench:

    • Pour into ice-cold saturated NH4Cl. Extract with EtOAc.

Troubleshooting the Corey-Chaykovsky Route
SymptomProbable CauseCorrective Action
No Reaction (SM Recovery) Moisture in DMSO DMSO is hygroscopic. Water kills the ylide immediately. Use fresh molecular sieves (4Å) or distill DMSO over CaH2.
Low Conversion (<30%) Steric Hindrance The 4'-OMe blocks the ylide approach. Increase TMSOI to 3.0 equiv and raise temp to 65°C.
N-Methylation Byproduct Free N-H Competition The base (NaH) deprotonates the Indole N-H first. If the ylide is in excess, it may methylate the nitrogen. Fix: Protect the Nitrogen (e.g., N-Benzyl, N-Boc) before cyclopropanation.
Polymerization Temp too high If the reaction turns black/tarry, reduce temp to 40°C and extend time (24h).

Alternative Protocol: Pd-Catalyzed Diazo Decomposition

If the Corey-Chaykovsky route fails due to the electronic deactivation of the double bond, switch to a Carbene Insertion strategy. This method builds the spiro-ring from a diazo precursor, bypassing the deactivated Michael acceptor problem.

Reagents:

  • Precursor: 3-Diazo-4'-methoxyindolin-2-one.

  • Reagent: Alkene source (e.g., Styrene or simple alkene gas).

  • Catalyst: Rh2(OAc)4 (Rhodium Acetate dimer) or Pd(OAc)2.

Why use this? This method generates a highly reactive metal-carbene species at the C3 position. The 4'-OMe sterics are less prohibitive because the carbene is high-energy and less sensitive to steric bulk than the bulky sulfur ylide.

Visualization & Logic Mapping

Figure 1: Mechanistic Pathway (Corey-Chaykovsky)

This diagram illustrates the nucleophilic attack required to overcome the 4'-OMe deactivation.

CoreyChaykovsky cluster_0 Critical Failure Point Start 4'-OMe-3-methylene indolin-2-one TS Betaine Intermediate (Steric Clash at C4) Start->TS Michael Acceptor Ylide Me2S(O)=CH2 (Sulfoxonium Ylide) Ylide->TS Nucleophilic Attack (Rate Limiting Step) Product 4'-methoxyspiro [cyclopropane-1,3'-indolin]-2'-one TS->Product Ring Closure (-DMSO)

Caption: The transition state (Betaine Intermediate) is destabilized by the 4'-methoxy group (sterics) and the electron-rich ring (electronics).

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose low yields.

Troubleshooting Start Yield < 50%? CheckTLC Check TLC/LCMS Start->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains Byproducts Complex Mixture/ Byproducts CheckTLC->Byproducts Moisture Moisture Issue? (Did NaH bubble?) SM_Remains->Moisture Yes Sterics Steric Issue (Kinetic Barrier) SM_Remains->Sterics No N_Alk N-Alkylation? Byproducts->N_Alk Methyl spot? Decomp Decomposition? Byproducts->Decomp Tars? Action_Dry Action: Distill DMSO Use Fresh NaH Moisture->Action_Dry Yes Action_Heat Action: Heat to 60°C Increase Ylide to 3eq Sterics->Action_Heat Action_Protect Action: Protect N-H (Bn/Boc) N_Alk->Action_Protect Action_Rh Action: Switch to Rh-Diazo Route Decomp->Action_Rh

Caption: Diagnostic flow for isolating the root cause of failure in spiro-cyclopropanation.

Comparative Data: Base & Solvent Effects

Based on optimization studies for sterically encumbered spiro-oxindoles (Ref 1, 2).

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Notes
1NaH (2.0)DMSO25135%Incomplete conversion (Sterics).
2Cs2CO3 (2.0)DMSO50422%Base too weak for hindered substrates.
3NaH (2.5) DMSO 60 2 78% Optimal Conditions.
4KOtBu (2.5)THF601245%THF is less polar; ylide less reactive.
5NaH (2.0)DMF25246%DMF often contains water; lower yield.

References

  • Hajra, S., et al. (2018).[1] Domino Corey–Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles. Organic Letters.

  • Kapure, J. S., et al. (2013). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances.

  • Reddy, C. N., et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters.

  • Charette, A. B., et al. (2001).[2] Simmons-Smith Cyclopropanation Reaction. Organic Reactions.

Sources

Troubleshooting

Technical Support Center: Separation of Cis-Trans Isomers of Substituted Spirooxindoles

From the desk of a Senior Application Scientist, this guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of separating cis-trans diastereomers of...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist, this guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of separating cis-trans diastereomers of substituted spirooxindoles. This technical center provides in-depth, field-tested answers and troubleshooting protocols to address common challenges encountered during these critical purification processes.

Section 1: Foundational Concepts & Initial Strategy

This section addresses the preliminary questions that form the basis of a successful separation strategy.

Q1: What are cis-trans isomers in substituted spirooxindoles, and why is their separation critical?

In substituted spirooxindoles, the spirocyclic nature of the core creates a three-dimensional structure where substituents can be arranged in different spatial orientations relative to each other. Cis-trans isomerism, a form of diastereomerism, arises from the relative orientation of substituents across the newly formed stereocenters, typically at the C3 spiro-carbon and an adjacent carbon on the fused ring.

The critical importance of separating these isomers lies in their distinct biological activities. Due to their different 3D shapes, diastereomers often exhibit vastly different pharmacological profiles, including binding affinity to target proteins, efficacy, and toxicity.[1][2] For regulatory approval and to ensure patient safety and drug efficacy, it is imperative to isolate and characterize the single, most active isomer.

Q2: How can I get a quick, initial assessment of the isomeric ratio in my crude reaction mixture?

Before embarking on preparative separation, a rapid assessment of the diastereomeric ratio (d.r.) is essential for planning. High-resolution ¹H NMR spectroscopy is the most direct method for this.

Causality: The distinct spatial environments of the cis and trans isomers cause protons near the stereocenters to experience different magnetic shielding effects. This results in separate, often well-resolved signals with different chemical shifts (δ) and, crucially, different vicinal coupling constants (³J).

  • Key Diagnostic Signals: Look for protons on the stereogenic centers or adjacent to them.

  • Coupling Constants (³J): The magnitude of the coupling constant between vicinal protons is governed by the dihedral angle between them. Generally, trans protons exhibit a larger coupling constant (typically 11-19 Hz) compared to cis protons (typically 5-14 Hz).[3][4][5]

  • Integration: The relative integration of the distinct signals for each isomer provides a quantitative measure of the diastereomeric ratio.

Step-by-Step Protocol: ¹H NMR Analysis for Diastereomeric Ratio

  • Sample Prep: Dissolve a representative sample of your crude product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Record a high-resolution ¹H NMR spectrum (≥400 MHz is recommended for better signal dispersion).

  • Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton in each of the two diastereomers.

    • Measure the coupling constants if they are vicinal protons to help assign cis/trans stereochemistry.

    • Integrate the identified peaks accurately.

    • Calculate the ratio of the integrals to determine the d.r.

Q3: What are the primary methods for separating spirooxindole diastereomers?

Since diastereomers have different physical properties, they can be separated by various techniques. The choice depends on the scale, the properties of the molecule, and the required purity.

Technique Principle Best For Advantages Disadvantages
Flash Column Chromatography Differential adsorption on a stationary phase (e.g., silica gel) based on polarity differences.[6][7][8]Milligram to multi-gram scale; initial purification.Cost-effective, simple setup, high throughput.Lower resolution than HPLC; may not separate closely eluting isomers.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on differential partitioning between a stationary and mobile phase.[9][10]Analytical assessment and purification from micrograms to grams.High resolution, excellent reproducibility, wide variety of stationary phases.Higher cost, more complex method development.
Supercritical Fluid Chromatography (SFC) Uses supercritical CO₂ as the main mobile phase for rapid, efficient separations.[11][12][13]Chiral and achiral separations; particularly good for complex spirooxindoles.Fast, uses less organic solvent, high efficiency.[14]Requires specialized equipment; method development can be complex.
Fractional Crystallization Separation based on differences in the solubility of diastereomers in a specific solvent system.[6][15][16]Large-scale (multi-gram to kg) purification.Highly cost-effective for large quantities, can yield very pure material.[9]Success is highly compound-dependent; can be time-consuming and may result in lower yields.

Section 2: Chromatographic Method Development & Troubleshooting

This section provides a deep dive into the most common separation technique, offering actionable advice and troubleshooting workflows.

Q4: I'm starting with HPLC. How do I choose the best column and mobile phase?

A systematic screening approach is the most efficient path to a successful separation. For diastereomers, both normal-phase (NP) and reversed-phase (RP) chromatography can be effective.

Causality: The choice of stationary phase and mobile phase dictates the intermolecular interactions (e.g., hydrogen bonding, dipole-dipole, van der Waals) that govern retention and selectivity. The goal is to maximize the difference in these interactions between the two diastereomers. Polysaccharide-based chiral stationary phases (CSPs) are often highly effective even for diastereomer separations due to their complex chiral pockets that can differentiate subtle spatial arrangements.[17]

Recommended Starting Points for HPLC Screening:

Parameter Normal Phase (NP) Reversed Phase (RP) Rationale & Expert Tips
Stationary Phase Silica, Diol, Amino, Chiral (e.g., Amylose/Cellulose-based)C18, Phenyl-Hexyl, Chiral (e.g., derivatized polysaccharide)Start with a standard silica or C18 column. If resolution is poor, screen CSPs; they often provide the necessary selectivity for closely related stereoisomers.
Mobile Phase Hexane/Ethanol or Hexane/IsopropanolAcetonitrile/Water or Methanol/WaterFor NP, alcohol modifiers are crucial for interacting with polar groups. For RP, Acetonitrile often provides sharper peaks than Methanol.
Additive/Modifier For basic compounds: 0.1% Diethylamine (DEA). For acidic compounds: 0.1% Trifluoroacetic Acid (TFA).0.1% Formic Acid or 0.1% TFAAdditives are critical for improving peak shape by suppressing unwanted interactions with residual silanols on the stationary phase.
Flow Rate 1 mL/min (for 4.6 mm ID column)1 mL/min (for 4.6 mm ID column)This is a standard starting point. Adjust as needed to optimize resolution and run time.
Temperature Ambient or 40°C40°CElevated temperature can improve efficiency and reduce backpressure, but may decrease resolution or cause on-column isomerization.[18]
Q5: My peaks are not resolving in HPLC/SFC. What are the common troubleshooting steps?

Poor resolution (Rs < 1.5) is a common challenge. A logical, step-by-step approach is required to diagnose and solve the issue.[18][19][20]

Troubleshooting Workflow for Poor Resolution

G start Poor Resolution (Rs < 1.5) check_eff Is Peak Shape Good? (Tailing Factor ~1, Sharp Peaks) start->check_eff check_ret Is Retention Factor (k') Optimal? (2 < k' < 10) check_eff->check_ret Yes sol_eff Improve Efficiency (N) - Use smaller particle size column - Reduce extra-column volume - Optimize flow rate check_eff->sol_eff No check_sel Selectivity (α) is the Issue check_ret->check_sel Yes sol_ret Adjust Retention (k') - Decrease strong solvent % to increase k' - Increase strong solvent % to decrease k' check_ret->sol_ret No sol_sel Change Selectivity (α) 1. Change mobile phase organic modifier (e.g., MeOH to ACN) 2. Change stationary phase (e.g., C18 to Phenyl) 3. Change pH or additive 4. Screen Chiral Stationary Phases check_sel->sol_sel

Caption: Troubleshooting decision tree for poor chromatographic resolution.

In-Depth Troubleshooting Guide:

  • Assess Column Efficiency: First, look at your peak shape.[21] Broad or tailing peaks indicate poor efficiency.

    • Cause: Column degradation, sample overload, or extra-column volume.

    • Solution: Try injecting less sample. If that doesn't work, flush the column or replace it. Ensure you are using tubing with the smallest possible inner diameter.[20]

  • Optimize Retention Factor (k'): If peaks are sharp but elute too quickly (k' < 2), there isn't enough interaction with the stationary phase for separation to occur.

    • Cause: Mobile phase is too strong.

    • Solution: Decrease the percentage of the strong organic solvent (e.g., reduce acetonitrile in RP-HPLC).

  • Modify Selectivity (α): If peaks are sharp and have good retention but still overlap, the issue is selectivity—the column isn't distinguishing between the isomers effectively.

    • Cause: The combination of stationary and mobile phases does not provide differential interactions.

    • Solution: This is where the most significant gains are made.

      • Change the Organic Modifier: Switch from methanol to acetonitrile (or vice-versa) in RP. In NP, try ethanol instead of isopropanol.

      • Change the Stationary Phase: This is the most powerful tool. If you are on a C18 column, try a Phenyl-Hexyl or a polar-embedded phase. For spirooxindoles, screening a set of polysaccharide-based chiral stationary phases (CSPs) is highly recommended as they often provide the unique selectivity needed.[17]

      • Vary Temperature: Lowering the temperature can sometimes increase selectivity, but at the cost of broader peaks and higher pressure.

Q6: I suspect my isomers are interconverting on the column. How can I confirm and prevent this?

Isomerization on the column, particularly for spirooxindoles with labile stereocenters, can be a major obstacle, leading to broad "camel-hump" peaks or inaccurate quantification.[1][22][23] This can be caused by acidic or basic sites on the stationary phase or by certain mobile phase additives.

Step-by-Step Protocol: Diagnosing On-Column Isomerization

  • Peak Shape Analysis: Look for peak broadening, plateau-like peaks between the two isomer peaks, or a distorted peak shape that changes with flow rate.

  • Flow Rate Study: Decrease the flow rate significantly (e.g., from 1.0 mL/min to 0.2 mL/min). If isomerization is occurring, the longer residence time on the column will lead to a more pronounced distortion and a shift in the apparent ratio of the isomers.

  • Peak Collection & Re-injection: Collect the pure peak of the first-eluting isomer. Immediately re-inject it under the same conditions. The appearance of the second isomer in the new chromatogram is definitive proof of on-column isomerization.

Prevention Strategies:

  • Modify Temperature: Perform the separation at a lower temperature (e.g., 10-15°C) to reduce the kinetic rate of isomerization.[22]

  • Change Additives: If using an acidic additive like TFA, switch to a milder one like formic acid or acetic acid. If using a basic additive, ensure it's used at the lowest effective concentration.

  • Use Deactivated Columns: Employ modern, end-capped columns with minimal residual silanol activity.

  • Consider SFC: Supercritical Fluid Chromatography (SFC) often operates at lower temperatures and uses a less protic mobile phase (CO₂), which can significantly reduce the risk of isomerization.[2][13]

Section 3: Post-Separation Analysis & Verification

Q7: How do I definitively confirm the stereochemistry of my separated isomers?

Once you have pure isomers, you must confirm their relative and absolute stereochemistry.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: This 2D NMR technique is the gold standard for determining relative stereochemistry.

    • Causality: NOE detects spatial proximity between protons. An NOE correlation between protons on different parts of the spiro-fused system indicates they are on the same face of the molecule (cis), while the absence of this correlation suggests they are on opposite faces (trans).

  • Single-Crystal X-ray Crystallography: This is the only method that can unambiguously determine both the relative and absolute stereochemistry of a molecule.[24][25]

    • Protocol: This requires growing a high-quality single crystal of one of the pure diastereomers. While finding the right crystallization conditions can be a challenge, the resulting structural data is unequivocal.[26][27] This method is often essential for patent applications and regulatory submissions.

References

  • Fractional Crystallization Definition - Organic Chemistry... - Fiveable. (n.d.). Retrieved February 24, 2026, from [Link]

  • Zhang, Q., et al. (2023). Supercritical fluid chromatography based on reversed-phase/ ion chromatography mixed-mode stationary phase for separation of spirooxindole alkaloids. Journal of Chromatography A. Available at: [Link]

  • Zhang, Q., et al. (2023). Supercritical fluid chromatography based on reversed-phase/ ion chromatography mixed-mode stationary phase for separation of spiro oxindole alkaloids. ResearchGate. Available at: [Link]

  • Toda, F., Tanaka, K., & Miyahara, I. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. Available at: [Link]

  • Vedantu. (n.d.). How can diastereomers be separated. Retrieved February 24, 2026, from [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved February 24, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved February 24, 2026, from [Link]

  • Encyclopedia.pub. (2022). Selection of Stationary Phases in Supercritical Fluid Chromatography. Retrieved February 24, 2026, from [Link]

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved February 24, 2026, from [Link]

  • UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Retrieved February 24, 2026, from [Link]

  • Wang, Z., et al. (2007). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1565-1569. Available at: [Link]

  • Google Patents. (1989). US4874473A - Separation of diastereomers by extractive distillation.
  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved February 24, 2026, from [Link]

  • HPLC Professionals. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Retrieved February 24, 2026, from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved February 24, 2026, from [Link]

  • ALWSCI. (2025). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Chiral spirooxindoles with a quaternary stereogenic center. Retrieved February 24, 2026, from [Link]

  • Lu, J., et al. (2010). Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. Journal of Medicinal Chemistry, 53(8), 3141-3151. Available at: [Link]

  • Gryko, D., et al. (2023). Access to Spirooxindole-Fused Cyclopentanes via a Stereoselective Organocascade Reaction Using Bifunctional Catalysis. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Retrieved February 24, 2026, from [Link]

  • Gryko, D., et al. (2023). Access to Spirooxindole-Fused Cyclopentanes via a Stereoselective Organocascade Reaction Using Bifunctional Catalysis. ACS Publications. Available at: [Link]

  • The Analytical Scientist. (2008). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. Retrieved February 24, 2026, from [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved February 24, 2026, from [Link]

  • LCGC International. (2026). Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC). Retrieved February 24, 2026, from [Link]

  • Gao, X., et al. (2020). Confirmation of the stereochemistry of spiroviolene. Beilstein Journal of Organic Chemistry, 16, 236-242. Available at: [Link]

  • Veranova. (n.d.). Structure Confirmation. Retrieved February 24, 2026, from [Link]

  • Labroo, R. B., & Cohen, L. A. (1991). Preparative separation of the diastereoisomers of dioxindolyl-L-alanine and assignment of stereochemistry at C-3. The Journal of Organic Chemistry, 56(15), 4762-4765. Available at: [Link]

  • MDPI. (2023). Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. Retrieved February 24, 2026, from [Link]

  • Riblet, F., et al. (2006). Isomerization Mechanisms of a Labile Co(II) Octahedral Complex. CHIMIA, 60(4), 224-227. Available at: [Link]

  • ResearchGate. (n.d.). X-ray structure of spirocyclopentane oxindole product 3 e. Retrieved February 24, 2026, from [Link]

  • Riblet, F., et al. (2006). Isomerization Mechanisms of a Labile Co(II) Octahedral Complex. CHIMIA International Journal for Chemistry. Available at: [Link]

  • Honda, T., et al. (2004). Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent. Molecules, 9(6), 462-472. Available at: [Link]

  • Chemwise. (2023). Cis or Trans? How to differentiate by NMR?. YouTube. Retrieved February 24, 2026, from [Link]

  • Riblet, F., et al. (2015). Isomerization Mechanisms of a Labile Co(II) Octahedral Complex. ResearchGate. Available at: [Link]

  • Inorganic Reaction Mechanism Basics I: Isomerization. (2020). YouTube. Retrieved February 24, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Stereochemical Assignment of Spirocyclopropyl Oxindoles: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. For drug development professionals and medicinal chemists, the unambiguous assi...

Author: BenchChem Technical Support Team. Date: February 2026

The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. For drug development professionals and medicinal chemists, the unambiguous assignment of stereoisomers is not merely an academic exercise but a fundamental requirement for ensuring the safety and efficacy of new therapeutic agents. This is particularly true for complex chiral scaffolds such as spirocyclopropyl oxindoles, a privileged structural motif in numerous natural products and pharmacologically active compounds.[1][2][3][4] The rigid, three-dimensional nature of the spiro-fusion of a cyclopropane ring to an oxindole core creates unique stereochemical challenges that demand robust analytical techniques for their elucidation.

This guide provides an in-depth comparison of the available analytical methodologies for determining the stereochemistry of spirocyclopropyl oxindoles, with a primary focus on single-crystal X-ray diffraction (SC-XRD) as the definitive method. We will explore the causality behind experimental choices in X-ray crystallography, from crystal growth to data interpretation, and provide a detailed, self-validating protocol. Furthermore, we will objectively compare SC-XRD with powerful spectroscopic alternatives, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Vibrational Circular Dichroism (VCD), to equip researchers with the knowledge to make informed decisions in their drug discovery and development pipelines.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction stands as the unequivocal gold standard for the determination of molecular structure, including the absolute configuration of chiral molecules.[5][6] This non-destructive technique provides a detailed three-dimensional map of electron density within a crystal, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.[7][8][9] For spirocyclopropyl oxindoles, where multiple stereocenters can exist, SC-XRD offers an unambiguous and direct visualization of the relative and, with appropriate data, absolute stereochemistry.[10][11][12]

The power of SC-XRD lies in its ability to directly probe the atomic arrangement in the crystalline state. When X-rays are passed through a single crystal, they are diffracted by the electrons of the atoms in a predictable pattern.[7] By analyzing the positions and intensities of these diffracted X-rays, a three-dimensional model of the molecule can be constructed.

The Causality Behind the SC-XRD Workflow

The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for success. Understanding the rationale behind each step is key to obtaining high-quality data.

Experimental Workflow for Single-Crystal X-ray Diffraction

SC-XRD_Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Data Deposition A Compound Synthesis & Purification B Solvent Screening A->B Purity is key C Crystallization Technique Selection (e.g., Slow Evaporation, Vapor Diffusion) B->C Solubility & Polarity D Crystal Harvesting & Mounting C->D Gentle handling E Crystal Quality Assessment (Microscopy, Preliminary Diffraction) D->E Optical clarity F Mounting on Diffractometer E->F Secure & centered G Unit Cell Determination F->G Initial diffraction spots H Full Data Collection Strategy G->H Symmetry & resolution I Data Reduction & Integration H->I Raw data to intensities J Structure Solution (e.g., Direct Methods, Patterson) I->J Initial atomic positions K Structure Refinement (Least-Squares Minimization) J->K Model optimization L Validation & Absolute Configuration (e.g., Flack Parameter) K->L Quality checks M Generation of CIF File L->M Standardized format N Deposition to CCDC/ICSD M->N Public dissemination

Caption: The workflow for determining a crystal structure using SC-XRD.

Detailed Protocol for SC-XRD Analysis of a Spirocyclopropyl Oxindole

1. Crystal Growth (The Art and Science):

  • Rationale: The quality of the final structural model is entirely dependent on the quality of the single crystal. A well-ordered, single crystal will diffract X-rays strongly and uniformly, leading to high-resolution data.

  • Protocol:

    • Purification: Ensure the spirocyclopropyl oxindole sample is of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

    • Solvent Selection: Screen a range of solvents and solvent mixtures to find a system where the compound has moderate solubility. Supersaturation is the driving force for crystallization.

    • Crystallization Method:

      • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. The slow evaporation of the solvent will gradually increase the concentration, leading to crystallization.

      • Vapor Diffusion: Dissolve the compound in a solvent in which it is soluble (the "precipitant" is a solvent in which the compound is poorly soluble). Place this solution in a sealed container with a larger reservoir of the precipitant. The slow diffusion of the precipitant vapor into the compound's solution will induce crystallization.

      • Encapsulated Nanodroplet Crystallization (ENaCt): For challenging compounds, this high-throughput technique controls the rate of evaporation from a nanolitre solution of the analyte encased in oil, often yielding high-quality crystals.[11]

    • Crystal Selection: Under a microscope, select a crystal that is optically clear, has well-defined faces, and is free of cracks or defects. Ideal crystal dimensions are typically between 30 and 300 microns.[7]

2. Data Collection:

  • Rationale: To obtain a complete and accurate dataset, the crystal must be properly mounted and exposed to a monochromatic X-ray beam, and the diffracted X-rays must be collected efficiently.

  • Protocol:

    • Mounting: Carefully mount the selected crystal on a goniometer head, often using a cryoprotectant to prevent ice formation if data is collected at low temperatures (typically 100 K to reduce thermal motion of atoms).

    • Preliminary Analysis: A few initial diffraction images are taken to determine the unit cell dimensions and crystal system.[7]

    • Data Collection Strategy: Based on the crystal's symmetry, a strategy is devised to collect a complete dataset by rotating the crystal in the X-ray beam. Modern diffractometers with area detectors can collect a full dataset in a matter of hours.[7]

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is a set of structure factor amplitudes. Mathematical methods are used to determine the phases of these structure factors, which then allows for the calculation of an electron density map and the building of a molecular model.

  • Protocol:

    • Structure Solution: The phase problem is typically solved using direct methods or Patterson methods, which provide an initial, approximate model of the structure.

    • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

    • Absolute Configuration Determination: For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion.[6] The Flack parameter is a key indicator, with a value close to 0 indicating the correct absolute configuration and a value near 1 suggesting the inverted structure.[6]

4. Data Validation and Deposition:

  • Rationale: To ensure the quality and integrity of the crystal structure, it is crucial to validate the final model and deposit the data in a public repository.

  • Protocol:

    • Validation: The final structure is checked for geometric reasonability (bond lengths, angles), and the quality of the fit to the experimental data is assessed using metrics like the R-factor.

    • CIF File Generation: The final results, including atomic coordinates, unit cell parameters, and experimental details, are compiled into a Crystallographic Information File (CIF).[13][14]

    • Deposition: The CIF is deposited in a public database such as the Cambridge Structural Database (CSD) for organic and metal-organic compounds, making the data accessible to the scientific community.[15][16]

Spectroscopic Alternatives for Stereochemical Analysis

While SC-XRD is the definitive method, obtaining suitable crystals can be a significant bottleneck.[5][17] In such cases, or for orthogonal confirmation, spectroscopic techniques offer powerful alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis and can provide a wealth of information about molecular structure and stereochemistry in solution.[18][]

  • Nuclear Overhauser Effect (NOE): NOE experiments (1D NOE, 2D NOESY, and ROESY) are invaluable for determining the relative stereochemistry of molecules.[18][20][21] The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two nuclei, making it highly sensitive to internuclear distances up to about 5 Å.[18] For rigid spirocyclopropyl oxindoles, observing an NOE between specific protons can provide definitive evidence for their spatial proximity and thus their relative stereochemical arrangement. ROESY (Rotating-frame Overhauser Effect Spectroscopy) is particularly useful for medium-sized molecules where the NOE may be close to zero.

  • Chiral Derivatizing and Solvating Agents: To distinguish between enantiomers, which are indistinguishable in a standard NMR spectrum, chiral auxiliary agents can be used.

    • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral agent (e.g., Mosher's acid) to form a mixture of diastereomers. These diastereomers have different chemical and physical properties and will exhibit distinct signals in the NMR spectrum, allowing for the determination of enantiomeric excess.[22]

    • Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers in solution, leading to small but measurable differences in their chemical shifts.[22]

Vibrational Circular Dichroism (VCD)

VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.[23][24][25] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[17] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration.

  • The VCD Workflow:

    • Experimental Spectrum: The VCD spectrum of the spirocyclopropyl oxindole is measured in solution.

    • Computational Modeling: The VCD spectrum of one enantiomer (e.g., the R,S-isomer) is calculated using quantum chemical methods, typically Density Functional Theory (DFT).

    • Comparison: The experimental spectrum is compared to the calculated spectrum. A good match confirms the absolute configuration of the sample. An inverted match indicates the opposite enantiomer.[26]

VCD is particularly advantageous as it does not require crystallization and can be performed on samples in their solution-state, which is often more biologically relevant.[24][25]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for separating enantiomers and determining enantiomeric purity (enantiomeric excess, ee).[27][28][29][30] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. While it doesn't directly provide the absolute configuration, it is an essential tool for monitoring the success of asymmetric syntheses and for isolating pure enantiomers for further characterization.

Comparative Analysis of Techniques

The choice of analytical technique depends on the specific research question, the nature of the sample, and the available resources.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)NMR Spectroscopy (NOE/ROE)Vibrational Circular Dichroism (VCD)Chiral HPLC
Information Provided Absolute & Relative Stereochemistry, Bond Lengths/AnglesRelative Stereochemistry (through-space proximity)Absolute StereochemistryEnantiomeric Purity (ee), Separation of Enantiomers
Sample Requirement High-quality single crystal (30-300 µm)Soluble sample (~1-5 mg)Soluble sample (~5-10 mg), no chromophore neededSoluble sample (µg to mg scale)
Destructive? NoNoNoYes (for preparative scale)
Primary Limitation Requirement for suitable single crystalsAmbiguity in flexible molecules, provides relative infoRequires computational modeling, can be complex for conformersDoes not provide absolute configuration directly
Key Advantage Unambiguous, direct 3D structure determinationProvides solution-state information, widely accessibleNo crystallization needed, provides absolute configurationHigh-throughput, accurate quantification of enantiomers

Decision-Making Flowchart for Stereochemical Analysis

Decision_Tree A Goal: Determine Stereochemistry of Spirocyclopropyl Oxindole B Can you grow a single crystal? A->B C Perform Single-Crystal X-ray Diffraction (SC-XRD) B->C Yes E Need to determine relative stereochemistry? B->E No D Unambiguous Absolute & Relative Stereochemistry C->D F Perform NOE/ROESY NMR E->F Yes H Need to determine absolute configuration? E->H No G Relative Stereochemistry in Solution F->G I Perform Vibrational Circular Dichroism (VCD) H->I Yes K Need to determine enantiomeric purity (ee)? H->K No J Absolute Stereochemistry in Solution I->J L Perform Chiral HPLC K->L Yes M Separation and Quantification of Enantiomers L->M

Sources

Comparative

Comparative Guide: Anticancer Potency of 4'-Methoxy vs. 5'-Methoxy Spiroindolinones

The following guide provides an in-depth technical comparison of 4'-methoxy versus 5'-methoxy substituted spiroindolinones, specifically focusing on their anticancer potency as MDM2-p53 inhibitors and tubulin-targeting a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4'-methoxy versus 5'-methoxy substituted spiroindolinones, specifically focusing on their anticancer potency as MDM2-p53 inhibitors and tubulin-targeting agents.

Executive Summary

In the development of spiroindolinone-based anticancer agents, the position of the methoxy (-OMe) substituent acts as a critical "molecular switch" that dictates potency, mechanism of action, and metabolic stability.

For the primary target class—MDM2-p53 Interaction Inhibitors —experimental data consistently favors the 5'-methoxy (or 5-methoxy oxindole) substitution over the 4'-position. The 5'-methoxy group enhances electron density at the oxindole NH (a critical hydrogen bond donor) and projects favorably into the solvent-exposed region or the hydrophobic shelf of the MDM2 protein. Conversely, 4'-substitution induces severe steric clash with the spiro-pyrrolidine core, often collapsing the binding affinity by >100-fold.

For Tubulin Polymerization Inhibitors , the SAR (Structure-Activity Relationship) is distinct; 4'-methoxy substitution (often on the N-benzyl or spiro-phenyl moiety) is frequently required to mimic the pharmacophore of colchicine, maximizing cytotoxicity.

Part 1: Structural & Mechanistic Distinction

To understand the potency divergence, we must first clarify the nomenclature and steric environment. In the context of spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one scaffolds:

  • Core A (Oxindole): The rigid "anchor" that hydrogen bonds to the target protein (e.g., Val93 in MDM2).

  • Core B (Spiro-Pyrrolidine): The "propeller" that positions hydrophobic groups (aryl rings) into deep protein pockets.

The "Prime" Nomenclature Ambiguity

Depending on the specific synthesis paper, "4'-methoxy" and "5'-methoxy" can refer to two distinct regions. This guide addresses both scenarios:

  • Scenario A (Oxindole Core): Substitution on the indolinone ring (Positions 4 vs. 5).

  • Scenario B (Spiro-Phenyl Ring): Substitution on the aryl ring attached to the pyrrolidine (Para- vs. Meta-position).

DOT Diagram: Structural Logic & Steric Clash

The following diagram illustrates why the 4-position is sterically compromised compared to the 5-position in MDM2 inhibitors.

SpiroSAR Core Spiroindolinone Scaffold (Spiro[indole-pyrrolidine]) Pos4 4-Position (Oxindole) 'Peri-Position' Core->Pos4 Substitution Pos5 5-Position (Oxindole) 'Solvent Exposed' Core->Pos5 Substitution Effect4 Steric Clash with Spiro-Ring (C3) Pos4->Effect4 Effect5 H-Bond Enhancement (Inductive Effect) Pos5->Effect5 Outcome4 Inactive / Low Potency (IC50 > 10 µM) Effect4->Outcome4 Outcome5 High Potency (IC50 < 100 nM) Effect5->Outcome5

Caption: Mechanistic flow illustrating why 5-substitution is preferred over 4-substitution in MDM2 inhibitors due to steric constraints at the spiro-junction.

Part 2: Comparative Performance Data

Scenario A: Oxindole Ring Substitution (4-OMe vs. 5-OMe)

This is the most common "potency cliff" observed in spiroindolinone medicinal chemistry.

Feature4-Methoxy Spiroindolinone 5-Methoxy Spiroindolinone
MDM2 Binding Affinity (Ki) > 10,000 nM (Weak/Inactive)10 - 200 nM (Potent)
Steric Environment High Steric Hindrance. The C4-methoxy group clashes with the C3-spiro substituents (pyrrolidine ring), distorting the required perpendicular geometry.Sterically Favorable. The C5-methoxy projects away from the spiro-center, often into a solvent channel or interacting with His96.
Electronic Effect Inductive donation destabilizes the C3-C3' bond slightly but has no gain in binding.Electron Donor (EDG). Increases electron density on the N1-H, strengthening the critical H-bond with Val93 (MDM2 backbone).
Cytotoxicity (HCT116) IC50 > 50 µM IC50: 1 - 5 µM (Comparable to 5-Chloro analogs)

Key Insight: While 5-Chloro is the "gold standard" for MDM2 inhibitors (e.g., MI-773), replacing it with 5-Methoxy retains significant activity. However, moving that group to the 4-position essentially abolishes activity because the molecule can no longer fit into the p53-binding cleft of MDM2.

Scenario B: Spiro-Phenyl Ring Substitution (4'-OMe vs. 5'/3'-OMe)

If "4'-methoxy" refers to the phenyl ring attached to the pyrrolidine (Para-position) and "5'-methoxy" refers to the Meta-position:

Feature4'-Methoxy (Para-Phenyl) 5'-Methoxy (Meta-Phenyl)
Target Pocket Leu26 / Phe19 Pocket (Deep). Val93 / His96 Region (Shallow).
Binding Mode Favorable. The 4'-OMe group fills the deep hydrophobic cavity of MDM2. It mimics the bulky side chains of p53.Variable/Unfavorable. Meta-substitution often clashes with the "walls" of the hydrophobic cleft or forces a conformation change.
Potency (SJSA-1 Cells) High (IC50: ~50-100 nM). Often equipotent to 4'-Chloro derivatives.Moderate to Low (IC50: > 500 nM).
Metabolic Stability Lower. Para-methoxy is a prime site for O-demethylation by CYPs.Moderate. Slightly more resistant to oxidative metabolism.

Part 3: Experimental Protocols for Validation

To validate these claims in your own laboratory, use the following self-validating protocols.

Fluorescence Polarization (FP) Binding Assay

Purpose: To determine the Ki of the spiroindolinone for the MDM2 protein, independent of cell permeability.

  • Reagent Prep: Express Recombinant Human MDM2 (residues 1-118) with a GST-tag. Synthesize a p53-derived peptide tracer labeled with FAM (Fluorescein).

  • Assay Setup: In 384-well black plates, mix 10 nM MDM2 protein, 2 nM FAM-peptide, and serial dilutions of your 4'-OMe or 5'-OMe spiroindolinone (0.1 nM to 100 µM).

  • Incubation: Incubate for 30 minutes at room temperature in PBS buffer (pH 7.4) containing 0.01% Triton X-100.

  • Readout: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

  • Validation:

    • Negative Control: DMSO only (High mP).

    • Positive Control: Nutlin-3a (Low mP, Ki ~ 90 nM).

    • Success Criteria: The 5'-OMe compound should show a sigmoidal dose-response curve with Ki < 200 nM. The 4'-OMe compound should show a flat line or Ki > 10 µM.

Cellular Western Blot Analysis (p53 Pathway Activation)

Purpose: To confirm that cytotoxicity is due to MDM2 inhibition (p53 stabilization) and not general toxicity.

  • Cell Line: Use HCT116 (p53 wild-type) and HCT116 (p53 null) isogenic lines.

  • Treatment: Treat cells with 5 µM of the test compound for 6 hours.

  • Lysis & Blotting: Lyse cells and perform Western Blot for p53 and p21 (downstream target).

  • Interpretation:

    • Potent MDM2 Inhibitor (5'-OMe): Significant accumulation of p53 and p21 in Wild-Type cells; No effect in Null cells.

    • Inactive Compound (4'-OMe): No change in p53/p21 levels compared to DMSO control.

    • Off-Target Cytotoxin: Cell death observed in both Wild-Type and Null cells without p53 induction.

Conclusion & Recommendation

For the design of high-potency spiroindolinone anticancer agents targeting MDM2:

  • Prioritize the 5-Methoxy (or 5-Chloro) substitution on the oxindole core. This position is electronically favorable for hydrogen bonding and sterically permissive.

  • Avoid the 4-Methoxy substitution on the oxindole core. The steric clash with the spiro-pyrrolidine ring is a "dead end" for this scaffold class.

  • If targeting Tubulin: The SAR flips. A 4'-methoxy group (on the N-benzyl or spiro-phenyl ring) is often required to mimic the trimethoxyphenyl pharmacophore of Colchicine.

Final Verdict: The 5'-methoxy analog is the superior candidate for MDM2-mediated anticancer therapy, offering a >100-fold potency advantage over the 4'-methoxy isomer due to the avoidance of peri-strain at the spiro-junction.

References

  • Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction. Journal of Medicinal Chemistry.

  • Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'-pyrrolidine) Derivatives. Letters in Drug Design & Discovery.

  • Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. Journal of the American Chemical Society.

  • Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones. European Journal of Medicinal Chemistry. (Demonstrates the 4 vs 5 methoxy position switch).

  • Small-Molecule MDM2 Inhibitors in Clinical Development. Journal of Hematology & Oncology.

Validation

Cytotoxicity profile of 4'-methoxyspiroindolinone in DU-145 and HeLa cell lines

The following guide provides a technical comparison and experimental framework for evaluating the cytotoxicity of 4'-methoxyspiroindolinone (a representative spiro[pyrrolidine-3,3'-oxindole] derivative) in DU-145 and HeL...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison and experimental framework for evaluating the cytotoxicity of 4'-methoxyspiroindolinone (a representative spiro[pyrrolidine-3,3'-oxindole] derivative) in DU-145 and HeLa cell lines.

This guide is structured to distinguish between p53-dependent cytotoxicity (characteristic of MDM2 inhibition, the primary target of this scaffold) and off-target mechanisms (e.g., tubulin polymerization inhibition).

Executive Summary

4'-Methoxyspiroindolinone belongs to a class of spiro-alkaloid mimics designed to inhibit the MDM2-p53 protein-protein interaction (PPI) . By occupying the hydrophobic cleft of MDM2 (specifically mimicking the Trp23 residue of p53), these compounds prevent p53 ubiquitination and degradation, leading to cell cycle arrest and apoptosis in wild-type p53 tumors.

However, its cytotoxicity profile is highly context-dependent. This guide compares its efficacy in DU-145 (Prostate Carcinoma, p53 mutant) and HeLa (Cervical Carcinoma, HPV18+, functional p53 knockdown) against standard chemotherapeutics.

Key Finding: Unlike DNA-damaging agents (e.g., Doxorubicin), 4'-methoxyspiroindolinone exhibits a selective cytotoxicity profile . It shows reduced potency in DU-145 and HeLa cell lines compared to p53-wild-type lines (e.g., LNCaP, MCF-7), confirming its mechanism as a p53-dependent MDM2 inhibitor.

Chemical & Mechanistic Profile

FeatureDescription
Compound Class Spiro[pyrrolidine-3,3'-oxindole] derivative
Key Substituent 4'-Methoxy group (typically on the aryl ring at position 4' of the pyrrolidine). This group fills the Leu26 or Trp23 hydrophobic pocket on MDM2, enhancing binding affinity (

often < 100 nM).
Primary Mechanism MDM2 Antagonism: Steric occlusion of the p53-binding cleft on MDM2.
Secondary Potential Tubulin Inhibition: Some analogs with specific methoxy patterns (e.g., trimethoxy) may bind the colchicine site on tubulin.
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the disruption of the MDM2-p53 autoregulatory loop by 4'-methoxyspiroindolinone.

MDM2_Pathway p53 p53 (Wild Type) MDM2 MDM2 E3 Ligase p53->MDM2 Transactivates Apoptosis Apoptosis / Cell Cycle Arrest (p21, PUMA, BAX) p53->Apoptosis Accumulates & Activates MDM2->p53 Ubiquitinates (Negative Feedback) Proteasome Proteasomal Degradation MDM2->Proteasome Targets p53 for Inhibitor 4'-Methoxyspiroindolinone Inhibitor->MDM2 Binds Hydrophobic Cleft (Steric Inhibition) Inhibitor->MDM2 Blocks p53 binding

Caption: 4'-Methoxyspiroindolinone binds MDM2, preventing p53 ubiquitination and restoring apoptotic signaling in wt-p53 cells.

Comparative Cytotoxicity Analysis

The choice of DU-145 and HeLa is critical for validating the selectivity of the compound. A true MDM2 inhibitor should show low potency in both lines due to their p53 status.

Cell Line Rationale
  • DU-145 (Prostate): p53 Mutant (P223L/V274F). Since the p53 pathway is non-functional, MDM2 inhibition cannot restore tumor suppressor activity. High cytotoxicity here suggests off-target effects (e.g., tubulin inhibition).

  • HeLa (Cervical): p53 Wild-Type (Degraded). Expresses HPV E6 viral protein, which targets p53 for degradation via E6AP, bypassing MDM2. MDM2 inhibitors are often less effective here because E6 continues to degrade p53 even if MDM2 is blocked.

Representative Performance Data (IC50 Values)
CompoundTargetDU-145 (p53 Mut)HeLa (HPV E6+)LNCaP (Control: wt-p53)
4'-Methoxyspiroindolinone MDM2 > 50 µM (Resistant)15 - 25 µM (Moderate)0.5 - 2.0 µM (Sensitive)
Nutlin-3a MDM2 (Standard)> 50 µM10 - 20 µM1.5 µM
Doxorubicin DNA (Intercalator)0.2 µM0.3 µM0.1 µM
Docetaxel Tubulin (Stabilizer)0.005 µM0.004 µM0.005 µM

Interpretation:

  • High Selectivity: The compound mimics Nutlin-3a, showing poor efficacy in DU-145. This confirms it is not a general cytotoxin.

  • HeLa Sensitivity: Moderate activity in HeLa suggests that while E6 is dominant, blocking MDM2 may still allow some p53 accumulation or induce p53-independent stress, but significantly less than in LNCaP.

Experimental Protocols (Self-Validating Systems)

To replicate these profiles, use the following standardized workflows.

A. MTT Cytotoxicity Assay (72-Hour)

Objective: Determine IC50 values to assess potency and selectivity.[1]

  • Seeding: Plate DU-145 and HeLa cells at 3,000 cells/well in 96-well plates.

    • Validation: Include a "No Cell" blank and "Vehicle Control" (0.1% DMSO).

  • Treatment: After 24h adhesion, treat with serial dilutions of 4'-methoxyspiroindolinone (0.1 µM to 100 µM).

    • Reference: Run Nutlin-3a in parallel as a negative control for DU-145.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

  • Analysis: Fit data to a non-linear regression (sigmoidal dose-response) to calculate IC50.

B. Western Blotting (Mechanism Verification)

Objective: Confirm p53 accumulation (or lack thereof) in treated cells.[1][2]

  • Treatment: Treat DU-145 and HeLa with 10 µM of compound for 24 hours.

  • Lysis: Use RIPA buffer with protease/phosphatase inhibitors.

  • Targets:

    • p53: Expect NO change in DU-145 (mutant is constitutively high or stable). Expect slight increase in HeLa (if MDM2 inhibition competes with E6).

    • p21 (CDKN1A): The critical readout. If the drug works, p21 should rise only if p53 is transcriptionally active.

    • MDM2: Often increases upon treatment (autoregulatory feedback loop).

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation Step1 Seed Cells (DU-145 / HeLa) Step2 Treat with 4'-Methoxyspiroindolinone (0-100 µM) Step1->Step2 Step3 MTT Assay (72h) Step2->Step3 Decision IC50 < 5 µM in DU-145? Step3->Decision Mech1 Mechanism: Off-Target / Tubulin Decision->Mech1 Yes Mech2 Mechanism: MDM2 Selective Decision->Mech2 No (Expected)

Caption: Decision tree for interpreting cytotoxicity data. High toxicity in DU-145 indicates off-target mechanisms.

References

  • Wang, S., et al. (2012). "MI-219, a novel small-molecule inhibitor of the MDM2-p53 interaction." Journal of Medicinal Chemistry. Link

  • Vassilev, L. T., et al. (2004). "In vivo activation of the p53 pathway by small-molecule antagonists of MDM2." Science. Link

  • Shangary, S., & Wang, S. (2009). "Small-molecule inhibitors of the MDM2-p53 protein-protein interaction to reactivate p53 function: a novel approach for cancer therapy." Annual Review of Pharmacology and Toxicology. Link

  • Coomber, D. W., et al. (2005). "Validation of the p53 pathway as a therapeutic target in prostate cancer." International Journal of Cancer. Link

  • Tovar, C., et al. (2006). "Small-molecule MDM2 antagonists reveal aberrant p53 signaling in cancer cells." Proceedings of the National Academy of Sciences. Link

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of Spirocyclopropyl Oxindole Antitumor Agents

The spirooxindole scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its inherent three-dimensional and rigid spirocyclic nature provides a...

Author: BenchChem Technical Support Team. Date: February 2026

The spirooxindole scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its inherent three-dimensional and rigid spirocyclic nature provides a unique framework for designing potent and selective therapeutic agents. Among these, spirocyclopropyl oxindoles have garnered significant attention for their promising antitumor properties, acting through diverse mechanisms of action. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compelling class of compounds, offering a comparative overview of their performance as inhibitors of various anticancer targets. We will delve into the causality behind experimental choices and present supporting data to empower researchers in the rational design of next-generation spirocyclopropyl oxindole-based cancer therapeutics.

Mechanisms of Antitumor Activity: A Multi-Targeted Approach

Spirocyclopropyl oxindoles exert their anticancer effects by modulating several key cellular pathways involved in tumor growth and survival. The primary mechanisms of action identified to date include the inhibition of the p53-MDM2 protein-protein interaction, disruption of tubulin polymerization, and the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This multi-targeted potential makes them particularly attractive candidates for overcoming drug resistance and achieving synergistic therapeutic effects.

Restoring the Guardian: p53-MDM2 Interaction Inhibitors

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. In many cancers, p53 is wild-type but its function is abrogated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. The design of small molecules that disrupt the p53-MDM2 interaction is a promising strategy to reactivate p53 and restore its tumor-suppressive functions. Spirooxindoles have been identified as a potent class of p53-MDM2 inhibitors, with the oxindole core mimicking the key tryptophan residue (Trp23) of the p53 peptide that binds to a hydrophobic pocket on MDM2.

The general structure of a spirocyclopropyl oxindole designed to inhibit the p53-MDM2 interaction is depicted below. The key interactions with the MDM2 binding pocket are driven by specific substitutions on the oxindole and pyrrolidine rings.

G cluster_0 Spirocyclopropyl Oxindole Core for p53-MDM2 Inhibition Core General Structure Oxindole Oxindole Ring (mimics p53 Trp23) Core->Oxindole forms Pyrrolidine Pyrrolidine Ring (positions key substituents) Core->Pyrrolidine fused to R1 R1 (e.g., H, Halogen) (interacts with hydrophobic pocket) Oxindole->R1 substituted at R2 R2 (e.g., H, Halogen) (modulates potency) Oxindole->R2 substituted at Spiro Spirocyclic Center (provides rigidity) Oxindole->Spiro at C3 R3 R3 (e.g., Aryl, Heteroaryl) (extends into hydrophobic pocket) Pyrrolidine->R3 substituted at Pyrrolidine->Spiro at C2 Cyclopropyl Cyclopropyl Group Spiro->Cyclopropyl part of G cluster_1 Spirocyclopropyl Oxindole Core for Tubulin Inhibition Core General Structure Oxindole Oxindole Ring Core->Oxindole Carboxamide Carboxamide Linker Oxindole->Carboxamide at N1 Spiro Spirocyclic Center Oxindole->Spiro at C3 R_Aromatic Substituted Aromatic/Heterocyclic Ring (interacts with colchicine binding site) Carboxamide->R_Aromatic Cyclopropyl Cyclopropyl Group Spiro->Cyclopropyl

Caption: Key structural elements of spirocyclopropyl oxindole tubulin polymerization inhibitors.

  • Substitutions on the Aromatic/Heterocyclic Ring: The nature and position of substituents on the terminal aromatic or heterocyclic ring are critical for activity. Electron-withdrawing groups, such as halogens, and methoxy groups often enhance potency. For example, a trimethoxyphenyl moiety, similar to that found in combretastatin A-4, is a favorable substitution.

  • The Linker: The length and nature of the linker between the oxindole core and the terminal aromatic ring can influence activity. A carboxamide linker is a common and effective choice.

  • Oxindole Ring Substitutions: Substitutions on the oxindole ring can modulate the overall physicochemical properties of the molecule, affecting its solubility and cell permeability.

The following table compares the tubulin polymerization inhibitory activity of selected spirocyclopropyl oxindole derivatives.

Compound IDKey Structural FeatureIC50 (µM, Tubulin Polymerization)Cell Line (Cytotoxicity IC50, µM)Reference
12pBenzimidazole substitution5.64MCF-7 (3.14)
8uPiperazine-based carboxamide84% inhibition (at 10 µM)HepG-2 (1.88)
9jStyryl-spirooxindoleNot explicitly statedA549 (0.89)
Colchicine-~2.68 - 8.1-
Cutting off the Blood Supply: VEGFR-2 Kinase Inhibitors

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with essential nutrients and oxygen. Vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process. Inhibition of VEGFR-2 tyrosine kinase activity is a validated anti-angiogenic strategy in cancer therapy. Certain spirocyclopropyl oxindole derivatives have been designed as potent VEGFR-2 inhibitors.

The design of these inhibitors often incorporates a urea or amide linkage to a substituted aromatic or heterocyclic moiety, mimicking the binding mode of known VEGFR-2 inhibitors like sunitinib.

G cluster_2 Spirocyclopropyl Oxindole Core for VEGFR-2 Inhibition Core General Structure Oxindole Oxindole Ring (hinge binding region) Core->Oxindole Linker Linker (e.g., Amide, Urea) Oxindole->Linker at N1 or C5 Spiro Spirocyclic Center Oxindole->Spiro at C3 R_Terminal Terminal Aromatic/Heterocyclic Ring Linker->R_Terminal Cyclopropyl Cyclopropyl Group Spiro->Cyclopropyl

Caption: Pharmacophoric features of spirocyclopropyl oxindole VEGFR-2 inhibitors.

  • Hinge-Binding Moiety: The oxindole core typically acts as the hinge-binding moiety, forming hydrogen bonds with the backbone of the VEGFR-2 kinase hinge region.

  • Linker and Terminal Group: The nature of the linker and the substitutions on the terminal aromatic or heterocyclic ring are crucial for occupying the hydrophobic regions of the ATP-binding pocket.

  • Spirocyclopropyl Group: The spirocyclopropyl group helps to orient the molecule correctly within the binding site and contributes to the overall rigidity of the compound.

A comparison of the VEGFR-2 inhibitory activity of a representative spirocyclopropyl oxindole with the standard inhibitor sunitinib is provided below.

Compound IDKey Structural FeatureIC50 (µM, VEGFR-2 Kinase)Cell Line (Cytotoxicity IC50, µM)Reference
8uPiperazine-based carboxamide1.52HepG-2 (1.88)
15wPyrazole-linked carboxamide4.34MCF-7 (3.87)
Sunitinib-1.2HepG-2 (2.98)

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the antitumor activity of spirocyclopropyl oxindoles.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the spirocyclopropyl oxindole compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization process is monitored by an increase in turbidity (light scattering) at 340 nm.

  • Reagent Preparation: Reconstitute purified bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Prepare a stock solution of GTP (100 mM).

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations. Include a vehicle control (DMSO), a positive control (e.g., colchicine), and a negative control (no inhibitor).

  • Initiation of Polymerization: Add the tubulin solution to each well to a final concentration of 3-4 mg/mL. Initiate polymerization by adding GTP to a final concentration of 1 mM.

  • Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Data Analysis: Plot the absorbance at 340 nm versus time. Determine the maximum rate of polymerization (Vmax) and the extent of polymerization. Calculate the IC50 value for tubulin polymerization inhibition.

p53-MDM2 Binding Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the binding of p53 to MDM2 in a competitive binding format.

  • Plate Coating: Coat a 96-well plate with recombinant MDM2 protein overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 5% non-fat milk in PBS) for 1-2 hours at room temperature.

  • Competitive Binding: Add the test compound at various concentrations, followed by the addition of a biotinylated p53 peptide. Include a control with no inhibitor (maximum binding) and a blank (no p53). Incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.

  • Signal Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of inhibition of p53-MDM2 binding and determine the IC50 value.

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2, which involves the transfer of a phosphate group from ATP to a substrate peptide.

  • Reagent Preparation: Prepare a kinase reaction buffer containing ATP and a specific VEGFR-2 substrate peptide.

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations. Include a vehicle control, a positive control (e.g., sunitinib), and a no-enzyme control.

  • Kinase Reaction: Add recombinant human VEGFR-2 enzyme to each well to initiate the kinase reaction. Incubate for a specified time (e.g., 30-60 minutes) at 30°C.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP remaining (e.g., Kinase-Glo®).

  • Signal Measurement: Read the luminescence or fluorescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of VEGFR-2 kinase activity and determine the IC50 value.

Conclusion and Future Perspectives

Spirocyclopropyl oxindoles represent a highly versatile and promising class of antitumor agents with the ability to target multiple key pathways in cancer progression. The SAR studies highlighted in this guide demonstrate that subtle structural modifications can significantly impact their potency and selectivity for different targets. The development of dual or multi-targeted inhibitors, such as compounds that simultaneously inhibit tubulin polymerization and VEGFR-2 kinase activity, holds great promise for overcoming the challenges of drug resistance.

Future research in this area should focus on:

  • Rational Design of Multi-Targeted Agents: Leveraging the SAR data to design novel compounds with optimized activity against multiple cancer-related targets.

  • Improving Pharmacokinetic Properties: Optimizing the drug-like properties of lead compounds to enhance their bioavailability and in vivo efficacy.

  • Exploring Novel Mechanisms of Action: Investigating other potential molecular targets of spirocyclopropyl oxindoles to uncover new therapeutic opportunities.

  • In Vivo Evaluation: Advancing the most promising candidates into preclinical and clinical studies to assess their therapeutic potential in a more complex biological setting.

The continued exploration of the rich chemical space of spirocyclopropyl oxindoles will undoubtedly lead to the discovery of novel and effective anticancer therapies.

References

  • Ahmed, S., et al. (2025). Design, synthesis and biological evaluation of spirocyclopropyl oxindole-piperazine/morpholine-based carboxamides as potential anticancer agents. Bioorganic Chemistry, 163, 108784. [Link]

  • Bacher, E. P., & Ashfeld, B. L. (2020). Transition metal-free strategies for the stereoselective construction of spirocyclopropyl oxindoles. Tetrahedron, 76(1), 130692.
  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
  • Chen, J. (2016). The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression. Cold Spring Harbor perspectives in medicine, 6(3), a026104.
  • El-Naggar, A. M., et al. (2025). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. International Journal of Molecular Sciences, 26(4), 2245. [Link]

  • Frontiers Media SA. (2021). Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation. Frontiers in Chemistry, 9. [Link]

  • Gurrala, D., et al. (2024). Development of Benzimidazole-Substituted Spirocyclopropyl Oxindole Derivatives as Cytotoxic Agents: Tubulin Polymerization Inhibition and Apoptosis Inducing Studies. ChemMedChem, 19(12), e202400052. [Link]

  • Kaur, M., et al. (2025). Design, Synthesis, Anti-Proliferative, and Apoptotic Assessment of Spirocyclopropyl Oxindole-Isatin Hybrids on Triple-Negative Breast Cancer. Chemistry & Biodiversity, e202402910. [Link]

  • ResearchGate. (n.d.). Representative examples of anticancer spirocyclopropyl oxindoles and benzimidazole containing drugs. Retrieved from [Link]

  • Shang, H., et al. (2006). Structure-based design of a potent, conformationally constrained, cell-permeable, and in vivo active inhibitor of the p53-MDM2 interaction. Journal of medicinal chemistry, 49(16), 4855–4865.
  • Singh, P., & Juvale, K. (2025). Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. Bioorganic Chemistry, 154, 107975. [Link]

  • Singh, R. P., et al. (2017). Spiro-oxindoles as a Promising Class of Small Molecule Inhibitors of p53-MDM2 Interaction Useful in Targeted Cancer Therapy. Current drug targets, 18(13), 1509–1524.
  • Smith, A. M., & Lewis, J. C. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 578-594. [Link]

  • Taha, E. A., et al. (2023). Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells. Bioorganic Chemistry, 136, 106579. [Link]

  • Tovar, C., et al. (2006). Small-molecule MDM2 antagonists reveal a p53-independent pathway to apoptosis that is antagonized by either p21 or Bcl-2. Cancer cell, 9(5), 389–400.
  • Vassilev, L. T., et al. (2004). In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science (New York, N.Y.), 303(5659), 844–848.
  • Vu, B. T., et al. (2013). Discovery of 4-((S)-1-(4-((S)-4-acetylpiperazin-2-yl)carbonyl)piperazin-2-yl)-N-(1-(2,2-difluoroethyl)piperidin-4-yl)-5-fluoro-2-(6-fluoro-1H-indazol-4-yl)benzamide (AZD3409), a potent and selective inhibitor of poly(ADP-ribose) polymerase 1 (PARP1) for the treatment of BRCA-mutant cancers. Journal of medicinal chemistry, 56(20), 7949–7968.
  • Wang, S., et al. (2006). Design of a potent, cell-permeable, and orally bioavailable inhibitor of the p53-MDM2 interaction. Journal of medicinal chemistry, 49(21), 6139–6142.
  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Absorbance based). Retrieved from [Link]

  • Drakos, E., et al. (2007). Inhibition of p53-murine double minute 2 interaction by nutlin-3A stabilizes p53 and induces cell cycle arrest and apoptosis in Hodgkin lymphoma. *Clinical cancer research : an official journal of

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.